molecular formula C9H7Cl3O3 B104943 Fenoprop CAS No. 93-72-1

Fenoprop

Cat. No.: B104943
CAS No.: 93-72-1
M. Wt: 269.5 g/mol
InChI Key: ZLSWBLPERHFHIS-UHFFFAOYSA-N
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Description

Fenoprop, also known as 2,4,5-TP or Silvex, is an obsolete phenoxypropionic herbicide and synthetic auxin plant growth regulator that is now primarily of interest for environmental and historical research . Its mechanism of action involves mimicking the natural plant auxin indoleacetic acid (IAA), which leads to uncontrolled growth in broadleaf plants and eventual death . This makes it a valuable compound for studying the effects and environmental fate of synthetic auxins. This compound is an analog of 2,4,5-T but features a propionate group, which introduces a chiral center into the molecule; it is documented that useful biological activity is found predominantly in the (2R)-isomer, though commercial formulations were typically racemic mixtures . This white, crystalline compound has a molecular formula of C₉H₇Cl₃O₃ and a molecular weight of 269.51 g/mol . It is moderately soluble in water (140 mg/L at 20°C) and has a low volatility, with a vapour pressure of 0.1 mPa at 20°C . Its octanol-water partition coefficient (Log P) of 3.8 indicates a high potential for bioaccumulation . This compound was historically used to control woody plants and broadleaved weeds in various settings, including paddies, sugarcane, orchards, and turf, targeting species like chickweed, clover, and water milfoil . It was first reported in 1945 and has been banned from use in the United States since 1985 . This product is provided as a high-purity analytical reference standard and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,5-trichlorophenoxy)propanoic acid
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InChI

InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)
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InChI Key

ZLSWBLPERHFHIS-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl
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Molecular Formula

C9H7Cl3O3
Record name 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID
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Related CAS

2818-16-8 (potassium salt), 37913-89-6 (hydrochloride salt)
Record name Fenoprop [BSI:ISO]
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DSSTOX Substance ID

DTXSID0021387
Record name 2-(2,4,5-Trichlorophenoxy)propionic acid
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Molecular Weight

269.5 g/mol
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Physical Description

2,4,5-trichlorophenoxypropionic acid is a white powder. Sinks and mixes slowly with water. (USCG, 1999), White solid; [HSDB] Faintly brown powder; [MSDSonline]
Record name 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID
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Boiling Point

greater than 300 °F at 0.5 mmHg (USCG, 1999)
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Solubility

/2,4,5-TP's/ acidic forming amine & alkali-metal salts which are sol in water, acetone, lower alcohol; insol in aromatic & chlorinated hydrocarbons & most non-polar organic solvents. Its lower alkyl esters are slightly volatile .... They are sparingly sol in water; very sol in most organic solvents., 0.014% water at 25 °C, 15.2% acetone, 0.16% benzene, 0.024% carbon tetrachloride, 7.13% diethyl ether, 0.017% heptane, 10.5% methanol, In acetone 180, methanol 134, diethyl ether 98, heptane 0.86 (all in g/kg , 25 °C), In water, 71 mg/L at 25 °C
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Density

1.2085 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2085 at 20 °C, BULK DENSITY: 27.4 LB/CU FT
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Vapor Pressure

0.00000997 [mmHg]
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Impurities

It was concluded at Stockholm Conference, Feb 7-9, 1977, that the only dioxin found in phenoxy acid herbicides which is of environmental concern is TCDD /2,3,7,8-tetrachlorodibenzo-p-dioxin/; it is found in 2,4,5-T & 2,4,5-TP. /SRP: there are other known toxic chlorinated dioxins and dibenzofurans, also original phenols used in synthesis./ /Phenoxy acid herbicides/, Commercial 2,4,5-TP contains 0.1 ppm or less of highly toxic TCDD /2,3,7,8-Tetrachlorodibenzo-p-dioxin/., ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/
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Color/Form

Colorless powder, WHITE POWDER

CAS No.

93-72-1
Record name 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID
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Record name 2-(2,4,5-Trichlorophenoxy)propionic acid
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Melting Point

347 to 351 °F (NTP, 1992), 179-181 °C
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Foundational & Exploratory

Fenoprop chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Physicochemical Profile, and Toxicological Mechanisms

Executive Summary & Regulatory Context

Fenoprop (2,4,5-TP or Silvex) represents a critical case study in the intersection of organic synthesis, phytopharmacology, and environmental toxicology. Historically utilized as a chlorophenoxy herbicide and plant growth regulator, its production was halted globally due to the thermodynamic inevitability of dioxin (2,3,7,8-TCDD) formation during the synthesis of its precursor, 2,4,5-trichlorophenol [1].

For modern drug development professionals, this compound remains relevant not as a viable product, but as a toxicological probe and a mechanistic reference point . It serves as a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) in mammalian systems and a high-affinity ligand for the TIR1 ubiquitin ligase complex in plants. Understanding its structure-activity relationship (SAR) provides insights into off-target hepatotoxicity and the design of auxin-inducible degron (AID) systems used in target validation.

Chemical Identity & Physicochemical Profile

This compound is a chlorinated phenoxy acid.[1] Unlike its analogue 2,4,5-T (which possesses an acetic acid side chain), this compound features a propionic acid moiety.[1] This addition introduces a chiral center at the


-carbon, significantly influencing its binding affinity to auxin receptors.
Table 1: Physicochemical Specifications
PropertyValueMechanistic Implication
IUPAC Name (2RS)-2-(2,4,5-trichlorophenoxy)propanoic acidRacemic mixture used historically; (R)-isomer is biologically active.[1]
CAS Number 93-72-1Unique identifier for regulatory tracking.[2]
Molecular Weight 269.51 g/mol Facilitates passive diffusion across cell membranes.
pKa (Acid) 2.84 [2]Exists as an anion at physiological pH (7.4), requiring transporters (OATs) for cellular entry in mammals.
LogP (Octanol/Water) 3.80 [3]High lipophilicity drives bioaccumulation in adipose tissue and rapid CNS penetration.
Solubility (Water) ~71 mg/L (25°C)Low aqueous solubility necessitates esterification for formulation or derivatization for analysis.
Melting Point 179–181 °CHigh thermal stability; persists in soil/environment.
Synthetic Pathways & Impurity Genesis (The Dioxin Link)

The synthesis of this compound is the primary source of its toxicological liability. The reaction requires the condensation of 2,4,5-trichlorophenol with


-chloropropionic acid.

Critical Control Point: The production of the precursor 2,4,5-trichlorophenol involves the hydrolysis of 1,2,4,5-tetrachlorobenzene. If the reaction temperature exceeds 160°C, a side reaction occurs where two molecules of the trichlorophenol condense to form 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), one of the most potent carcinogens known.

Diagram 1: Synthesis and Contamination Pathway

Figure 1 Caption: The synthetic route to this compound showing the thermodynamic branch point where uncontrolled heat leads to TCDD formation.

FenopropSynthesis TCB 1,2,4,5-Tetrachlorobenzene TCP 2,4,5-Trichlorophenol (Precursor) TCB->TCP Hydrolysis (NaOH) Heat FEN This compound (Target Product) TCP->FEN + CPA Condensation TCDD 2,3,7,8-TCDD (Dioxin Impurity) TCP->TCDD Dimerization (>160°C Side Reaction) CPA α-Chloropropionic Acid

Mechanism of Action: Phytopharmacology

This compound acts as a synthetic auxin mimic.[1] In drug discovery, this pathway is analogous to the Proteolysis Targeting Chimera (PROTAC) mechanism, where a small molecule bridges a target protein to an E3 ubiquitin ligase.

  • Receptor Binding: this compound enters the plant cell and binds to the TIR1/AFB F-box protein.

  • Molecular Glue: It acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors.

  • Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressor.[3]

  • Degradation: The 26S proteasome degrades the repressor, releasing ARF (Auxin Response Factors) .

  • Dysregulation: This leads to uncontrolled gene expression, chaotic cell elongation, and plant death (herbicide effect) [4].

Diagram 2: TIR1 Signaling Cascade

Figure 2 Caption: this compound-mediated ubiquitination pathway leading to transcriptional derepression.

AuxinPathway This compound This compound (Ligand) TIR1 TIR1 (F-box) E3 Ligase This compound->TIR1 Binds Complex TIR1-Fenoprop-Aux/IAA Ternary Complex TIR1->Complex + Aux/IAA AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ub Ubiquitination Complex->Ub Recruits E2 Proteasome 26S Proteasome Degradation Ub->Proteasome Tags Repressor ARF ARF Transcription Factors Released Proteasome->ARF Removes Repression Growth Uncontrolled Cell Growth ARF->Growth Gene Expression

Mammalian Toxicology & Drug Development Relevance

While designed for plants, this compound exhibits significant activity in mammalian systems, serving as a cautionary model for off-target effects in drug design.

PPARα Agonism

This compound acts as a peroxisome proliferator.[4] Structurally similar to fibrate drugs (e.g., Clofibrate), the phenoxy-propionic acid motif binds to PPARα (Peroxisome Proliferator-Activated Receptor alpha) in the liver [5].

  • Mechanism: Ligand binding induces heterodimerization with RXR (Retinoid X Receptor).

  • Outcome: Upregulation of fatty acid oxidation enzymes.

  • Toxicity: In rodents, this leads to hepatomegaly and peroxisome proliferation. In humans, while less sensitive to proliferation, chronic activation can lead to liver injury and metabolic perturbations.

Self-Validating Insight: When screening novel carboxylic acid drugs, researchers must screen against PPAR isoforms to rule out unintended metabolic activation, using this compound as a positive control in in vitro assays.

Analytical Methodologies: Detection Protocol

Due to its acidic nature (pKa 2.84), this compound cannot be analyzed directly by GC-MS without derivatization. The following protocol ensures quantitative accuracy and instrument safety.

Protocol: GC-MS Determination via Methylation

Objective: Quantify this compound residues in biological tissue or soil. Limit of Detection (LOD): ~0.05 µg/kg.

  • Extraction (QuEChERS Modified):

    • Homogenize 10g sample with 10mL Acetonitrile (1% Acetic Acid).

    • Add 4g MgSO4 and 1g NaCl (drives partitioning).

    • Centrifuge at 3000 x g for 5 mins. Isolate supernatant.

  • Derivatization (The Critical Step):

    • Why: To convert the polar carboxylic acid into a volatile methyl ester.

    • Evaporate 1mL of extract to dryness under nitrogen.

    • Add 500µL BF3-Methanol (14%) .

    • Incubate at 60°C for 30 minutes . (Self-Validation: Ensure cap is PTFE-lined to prevent evaporation/contamination).

    • Cool and add 1mL Hexane + 1mL Saturated NaHCO3 (neutralizes acid).

    • Vortex and collect the upper Hexane layer.

  • GC-MS Parameters:

    • Column: DB-5ms (30m x 0.25mm ID).

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Temp Program: 80°C (1 min) -> 20°C/min -> 280°C.

    • SIM Mode Ions: Monitor m/z 196, 224, 266 (Characteristic isotopic cluster of 3 chlorines).

References
  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum and Properties. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (2023). This compound (Compound CID 7158).[1] National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2007).[2] this compound (Silvex) Reregistration Eligibility Decision. EPA Archive. Available at: [Link]

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645. (Contextual grounding for TIR1 mechanism). Available at: [Link]

  • Corton, J.C., et al. (2000). Mode of action of peroxisome proliferators in the induction of liver tumors. Critical Reviews in Toxicology. (Contextual grounding for PPARa mechanism). Available at: [Link]

Sources

Technical Retrospective: Fenoprop (Silvex) in Agricultural Systems

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a retrospective analysis of Fenoprop (Silvex), synthesizing its chemical mechanism, historical agricultural utility, and the toxicological crisis that led to its cancellation.

Executive Summary

This compound (2-(2,4,5-trichlorophenoxy)propionic acid), commonly known as Silvex, represents a critical case study in agrochemical development. Functioning as a potent synthetic auxin, it was widely utilized from the 1950s to the 1970s for brush control, aquatic weed management, and preventing pre-harvest fruit drop in apples. Its regulatory cancellation in 1985 by the USEPA was driven not by the active pharmaceutical ingredient (API) itself, but by an unavoidable manufacturing impurity: 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). For modern drug developers and toxicologists, Silvex serves as a foundational model for understanding structure-activity relationships (SAR) in auxinic compounds and the critical importance of process chemistry in preventing genotoxic impurities.

Chemical Architecture & Mechanism of Action

This compound is a chlorophenoxy herbicide, structurally analogous to 2,4,5-T but distinguished by a propionic acid side chain rather than acetic acid. This chiral center (at the alpha carbon) enhances its metabolic stability in plant tissues compared to its phenoxyacetic counterparts.

Mechanism: Auxin Mimicry

This compound functions as a structural mimic of Indole-3-acetic acid (IAA), the endogenous plant hormone.

  • Uptake: Rapidly absorbed via foliar surfaces and translocated through the phloem to meristematic tissues.

  • Receptor Binding: Binds to the Transport Inhibitor Response 1 (TIR1) receptor protein.

  • Ubiquitination: Promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway.

  • Gene Activation: Unlocks auxin response factors (ARFs), leading to unregulated cell division, epinasty, and vascular tissue collapse.

Diagram 1: Auxin Signaling Interference Pathway

AuxinPathway cluster_0 Plant Cell Nucleus Silvex This compound (Silvex) TIR1 TIR1 Receptor (F-box Protein) Silvex->TIR1 Binds with High Affinity SCF SCF Complex (E3 Ligase) TIR1->SCF Recruits AuxIAA Aux/IAA Repressor Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF Auxin Response Factors (ARF) AuxIAA->ARF Inhibition Released SCF->AuxIAA Ubiquitinates GeneExp Uncontrolled Gene Expression (Cell Elongation/Death) ARF->GeneExp Transcription Activation

Caption: this compound bypasses metabolic checkpoints, forcing the ubiquitination of Aux/IAA repressors and triggering lethal growth signaling.

Historical Agricultural Applications

Before its ban, Silvex was a "problem solver" herbicide, preferred for woody plants and aquatic weeds that resisted 2,4-D.

"Stop-Drop" in Apples

In apple orchards, premature fruit abscission (drop) causes significant yield loss. Silvex was applied at low concentrations to delay the formation of the abscission layer in the pedicel.

  • Application Timing: 7–14 days before harvest.

  • Mechanism: Maintained high auxin levels in the abscission zone, preventing the dissolution of the middle lamella.

  • Advantage: Unlike NAA (Naphthaleneacetic acid), Silvex persisted longer, requiring only one application.

Brush and Aquatic Control

Silvex was the standard for controlling woody species (oak, maple, poison ivy) and aquatic weeds (alligator weed) due to its superior translocation to root systems.

Table 1: Historical Application Rates & Efficacy
Target ApplicationTypical RateKey Target SpeciesEfficacy Mechanism
Apple "Stop-Drop" 10–20 ppmMalus domestica (McIntosh, Delicious)Inhibits cellulase enzyme activity in abscission zone.
Brush Control 2.0 – 4.0 kg/ha Oak, Maple, Poison Ivy, BramblesSystemic phloem transport to root crown; prevents resprouting.
Aquatic Weed Control 0.5 – 4.0 ppm (water)Alligator weed, Water milfoilRapid uptake by submerged foliage; disruption of vascular flow.
Turf Management 1.0 – 1.5 kg/ha Chickweed, Clover, HenbitSelective broadleaf control in established grasses.

The Contamination Crisis: TCDD Synthesis

The downfall of Silvex was not its herbicidal mechanism, but its synthesis pathway. The precursor, 2,4,5-Trichlorophenol (2,4,5-TCP) , requires alkaline hydrolysis of tetrachlorobenzene at high temperatures. Under these conditions (T > 160°C), a side reaction occurs where two molecules of 2,4,5-TCP condense to form 2,3,7,8-TCDD (Dioxin), one of the most potent carcinogens known.

Diagram 2: Synthesis & Contaminant Pathway

Synthesis TCB 1,2,4,5-Tetrachlorobenzene TCP 2,4,5-Trichlorophenol (Intermediate) TCB->TCP Hydrolysis NaOH NaOH / Methanol NaOH->TCP Silvex This compound (Silvex) (Active Herbicide) TCP->Silvex Etherification Heat High Temp (>160°C) Side Reaction TCP->Heat Dimerization PropAcid Chloropropionic Acid PropAcid->Silvex TCDD 2,3,7,8-TCDD (Dioxin Contaminant) Heat->TCDD Ring Closure

Caption: The critical failure point: uncontrolled dimerization of the 2,4,5-TCP intermediate yields TCDD, which co-crystallizes with the final Silvex product.

Protocol: Forensic Detection of Silvex Residues

For researchers studying environmental persistence, detecting historical residues requires a rigorous extraction and derivatization protocol due to the compound's acidic nature. The following protocol is a self-validating system using a surrogate internal standard.

Methodology: GC-MS Analysis of Soil Residues

Objective: Quantify this compound residues at ppb levels in soil matrices. Internal Standard (IS): 2,4,5-T-13C6 (Isotopically labeled analog).

Step 1: Sample Preparation & Extraction
  • Weighing: Weigh 20.0 g of soil into a 250 mL centrifuge bottle.

  • Spiking (Validation): Add 100 µL of Internal Standard solution (10 µg/mL). Allow to equilibrate for 30 mins. Why: Corrects for extraction efficiency losses.

  • Acidification: Add 10 mL of 0.1 M HCl. Why: Protonates the acid (pH < 2), suppressing ionization to ensure solubility in organic solvent.

  • Extraction: Add 50 mL of Acetone:Hexane (1:1). Sonicate for 15 mins, then shake for 1 hour.

  • Separation: Centrifuge at 3000 rpm for 10 mins. Decant supernatant.

Step 2: Derivatization (Methylation)

Note: Carboxylic acids analyze poorly on GC due to hydrogen bonding. They must be converted to methyl esters.

  • Evaporation: Concentrate extract to ~1 mL under nitrogen stream.

  • Reaction: Add 2 mL of Boron Trifluoride (BF3) in Methanol (14%). Heat at 60°C for 30 mins.

  • Quench: Cool and add 5 mL saturated NaHCO3 (neutralize acid).

  • Partition: Add 2 mL Hexane. Shake. The methyl ester of Silvex partitions into the Hexane layer.

Step 3: GC-MS Quantification
  • Column: DB-5ms (30m x 0.25mm ID).

  • Carrier: Helium @ 1.0 mL/min.

  • Mode: Selected Ion Monitoring (SIM).

  • Target Ions:

    • Silvex Methyl Ester: m/z 196, 228, 282 (Quant).

    • Internal Standard: m/z corresponding to 13C label.[1]

Diagram 3: Analytical Workflow

Protocol Soil Soil Sample (20g) Acid Acidification (HCl) pH < 2 Soil->Acid Extract Solvent Extraction (Acetone:Hexane) Acid->Extract Deriv Derivatization (BF3-Methanol) Extract->Deriv Concentrate Partition Hexane Partition (Isolate Esters) Deriv->Partition GCMS GC-MS Analysis (SIM Mode) Partition->GCMS

Caption: Workflow converts non-volatile acid residues into volatile methyl esters for high-sensitivity mass spectrometry.

References

  • United States Environmental Protection Agency (EPA). (1979). Suspension of Registrations for Silvex and 2,4,5-T. Federal Register. Link

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum and Chemical Properties. NIST Chemistry WebBook. Link

  • Oregon State University Extension. (2023). Pest Management Guide for Tree Fruits: Stop Drop Sprays. Link

  • World Health Organization (WHO). (2016). Dioxins and their effects on human health. Link

  • Prevent Cancer Now. (2007). Chemical Profile: this compound (Silvex). Link

Sources

Technical Guide: Bioaccumulation Dynamics of Fenoprop (2,4,5-TP) in Aquatic Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioaccumulation dynamics of Fenoprop (Silvex) in aquatic ecosystems, designed for researchers and drug development professionals.

Executive Summary

This compound (2-(2,4,5-trichlorophenoxy)propionic acid; Silvex) represents a class of chlorophenoxy herbicides historically used for woody plant control. Despite its regulatory ban in the mid-1980s due to dioxin (2,3,7,8-TCDD) contamination concerns, its environmental persistence and legacy presence in sediment matrices necessitate ongoing toxicological surveillance.

For the aquatic toxicologist, this compound presents a toxicokinetic paradox : while its Octanol-Water Partition Coefficient (


) suggests moderate bioaccumulation potential, empirical data reveals significantly lower Bioconcentration Factors (BCF). This guide elucidates the physicochemical mechanisms—specifically ionization and pH-dependent partitioning—that drive this behavior, providing a validated framework for experimental assessment.

Physicochemical Determinants of Bioavailability

The bioaccumulation potential of this compound is governed not by its lipophilicity alone, but by its ionization state in the water column.

The Ionization Effect

This compound is a weak acid. At physiological and environmental pH, it exists primarily in its ionized (anionic) form. This ionization creates an electrical barrier to passive diffusion across the negatively charged gill epithelium, significantly reducing uptake relative to neutral organic compounds.

Key Parameters:

Parameter Value Implications for Bioaccumulation
Molecular Weight 269.51 g/mol Small enough for passive diffusion if neutral.

|


  | 3.80 (at 20°C) | Predicts moderate accumulation for neutral species. |
| 

| 2.84 | Critical Driver: At pH 7.0, >99.9% is ionized. | | Water Solubility | 140 mg/L (Acid) | Moderate solubility facilitates water column transport. |
Calculating the Distribution Ratio ( )

To accurately predict environmental partitioning, one must calculate the pH-dependent distribution ratio (


), rather than relying on 

.


Expert Insight: At a standard environmental pH of 7.0:




Conclusion: While the intrinsic lipophilicity (


) is high, the effective lipophilicity (

) at neutral pH is negligible, explaining the low observed BCF values (typically < 60).

Mechanisms of Uptake and Depuration

Understanding the kinetic flux of this compound requires a multi-compartment model involving pH-partitioning and Phase II metabolism.

Kinetic Pathway Visualization

The following diagram illustrates the "Ion Trapping" mechanism and metabolic clearance pathways in teleost fish.

Fenoprop_Pathway cluster_legend Key Water Water Column (pH 7.0) [this compound- Anion] Gill_Surface Gill Micro-Environment (pH ~6.5 due to CO2) Water->Gill_Surface Diffusion Blood Systemic Circulation (pH 7.4) [Protein Bound] Gill_Surface->Blood Limited Passive Diffusion (Neutral Fraction) Liver Hepatic Metabolism (Glucuronidation) Blood->Liver OAT Transport Bile Biliary Excretion (this compound-Glucuronide) Liver->Bile Phase II Conjugation (UDP-GT) Bile->Water Fecal Excretion key1 OAT: Organic Anion Transporter key2 UDP-GT: UDP-Glucuronosyltransferase

Caption: Kinetic pathway of this compound in aquatic organisms, highlighting the ionization barrier at the gill and hepatic clearance via glucuronidation.

Metabolic Biotransformation

Once absorbed, this compound undergoes rapid Phase II metabolism .

  • Substrate Recognition: The carboxylic acid moiety is targeted by hepatic UDP-glucuronosyltransferases (UDP-GT).[1]

  • Conjugation: this compound is conjugated with glucuronic acid to form this compound-glucuronide.

  • Elimination: This highly polar conjugate is actively secreted into the bile and excreted via feces, preventing significant accumulation in lipid tissues.

Experimental Methodology: OECD 305 Flow-Through Test

To empirically validate bioaccumulation potential, the OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) is the gold standard. Below is a refined protocol specific to ionizable herbicides like this compound.

Experimental Setup Workflow

OECD_305_Workflow Acclimatization 1. Acclimatization (14 Days) Test Species: Lepomis macrochirus Dosing 2. Uptake Phase (28 Days) Flow-through System Target Conc: 1/100th of LC50 Acclimatization->Dosing Sampling_Uptake Sampling (Uptake) Days 3, 7, 14, 21, 28 Water & Tissue Analysis Dosing->Sampling_Uptake Depuration 3. Depuration Phase (14-28 Days) Transfer to Clean Water Dosing->Depuration Steady State Reached Sampling_Uptake->Dosing Continue Exposure Sampling_Depuration Sampling (Depuration) Days 1, 3, 7, 10, 14 Calculate k2 (Elimination Rate) Depuration->Sampling_Depuration Analysis 4. Data Analysis Calculate BCF = C_fish / C_water Kinetic BCF = k1 / k2 Sampling_Depuration->Analysis

Caption: Step-by-step workflow for conducting an OECD 305 Bioaccumulation test for this compound.

Protocol Specifics for this compound

1. Test System Design:

  • System: Flow-through (dynamic) system to maintain constant concentration and prevent degradation product buildup.

  • Species: Lepomis macrochirus (Bluegill Sunfish) or Oncorhynchus mykiss (Rainbow Trout).

  • Water Quality: pH must be tightly controlled (7.0 ± 0.1) due to the

    
     sensitivity. Hardness: 100-250 mg/L as CaCO
    
    
    
    .

2. Analytical Quantification (LC-MS/MS):

  • Extraction: Acidified acetonitrile extraction to ensure recovery of the ionized acid.

  • Lipid Normalization: Essential for valid BCF comparison. Total lipid content must be determined gravimetrically or via modified Bligh & Dyer method.

  • Quality Control: Spike recovery must be 70-120%. Limit of Quantitation (LOQ) should be < 0.01 mg/kg tissue.

3. Calculation of Kinetic Parameters:

  • Uptake Rate Constant (

    
    ):  Derived from the linear phase of the uptake curve.
    
  • Depuration Rate Constant (

    
    ):  Derived from the slope of the natural log of concentration vs. time during depuration.
    
  • Kinetic BCF (

    
    ): 
    
    
    
    .

Data Synthesis: Bioaccumulation Metrics

The following table synthesizes authoritative data points for this compound. Note the distinction between predicted and observed values.

MetricValueSourceNotes
Log

3.80[PubChem, 2024]Intrinsic lipophilicity.
Log

(pH 7)
-0.36CalculatedEffective lipophilicity (Expert Derived).
BCF (Fish) 58 [EPA, 1992]Measured in flowing water; indicates low potential.
BCF (Invertebrates) < 100[HSDB, 2002]Consistent with low lipid partitioning of anions.
Half-Life (Fish) < 7 DaysEstimatedRapid clearance via gill/renal excretion.

Interpretation: The BCF of 58 confirms that this compound does not meet the regulatory criteria for "Bioaccumulative" (typically BCF > 1000 or 2000). The rapid depuration (


) driven by ionization and metabolism prevents biomagnification in the food web.

References

  • U.S. EPA. (1992). Reregistration Eligibility Decision (RED): Silvex (2,4,5-TP). Office of Prevention, Pesticides and Toxic Substances. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7158, this compound.Link

  • OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals, Section 3. Link

  • Hazardous Substances Data Bank (HSDB). (2002). Silvex: Environmental Fate & Exposure. National Library of Medicine. Link

  • Nichols, J. W., et al. (2018). Bioaccumulation of Ionizable Organic Chemicals in Fish.[2] Environmental Toxicology and Chemistry. (Contextual grounding for ion trapping mechanism).

Sources

Technical Monograph: Physicochemical Profiling and Solubility Dynamics of Fenoprop (Silvex)

[1][2]

Executive Summary

Fenoprop (also known as Silvex or 2,4,5-TP) represents a classic case study in the solubility profiling of lipophilic weak acids.[1][2] While its use as an herbicide is largely obsolete due to regulatory restrictions involving dioxin contaminants, its physicochemical behavior remains a critical reference point for environmental fate modeling and the development of extraction protocols for structurally similar acidic compounds (e.g., NSAIDs in drug development or modern phenoxy auxins).[1][2]

This guide dissects the solubility of this compound through the lens of its pKa (2.[1][2][3][4]84) and lipophilicity (LogP 3.80).[1][2] The central thesis is that this compound’s solubility is not a static constant but a dynamic property controlled by the pH of the aqueous medium.[1][2] Understanding this "solubility switch" is essential for designing robust analytical extractions and interpreting historical environmental data.[1][2]

Physicochemical Core Profile

The solubility behavior of this compound is dictated by the competition between its hydrophobic trichlorophenoxy tail and its ionizable propionic acid head.[1][2]

Table 1: Key Physicochemical Parameters

ParameterValueImplications for Solubility
Molecular Structure 2-(2,4,5-trichlorophenoxy)propionic acidHigh lipophilicity due to chlorinated aromatic ring.[1][2][4][5]
Molecular Weight 269.51 g/mol Moderate size; diffusion is not the rate-limiting step in dissolution.[1][2]
pKa (Acid Dissociation) 2.84 CRITICAL: Stronger acid than acetic acid.[1][2] At pH 7, it exists >99.9% as the anionic salt.[1][2]
LogP (Octanol/Water) 3.80 (Unionized form)Highly lipophilic when protonated (low pH).[1][2] Partitions strongly into organic solvents.[1][2][4]
Water Solubility ~140 mg/L (at pH 7, 20°C)"Sparingly soluble" in free acid form; highly soluble as salt.[1][2]
Melting Point 179–181°CHigh crystal lattice energy contributes to low intrinsic water solubility.[1][2]

Solubility Dynamics: The Mechanism

The pH "Solubility Switch"

For researchers accustomed to drug development, this compound behaves similarly to Class II compounds in the Biopharmaceutics Classification System (BCS)—low solubility, high permeability—but with a pH-dependent twist.[1][2]

Because the pKa is 2.84, this compound exists in two distinct states depending on the solvent pH:[1][2]

  • pH < 2 (Protonated State): The molecule is neutral.[1][2] The cohesive forces of the crystal lattice dominate, and water solubility is minimal.[1][2] However, this form is highly soluble in organic solvents (acetone, ether) due to hydrophobic interactions.[1][2]

  • pH > 5 (Ionized State): The carboxylic acid deprotonates to form the carboxylate anion.[1][2] Solvation energy (ion-dipole interactions with water) overcomes the lattice energy, drastically increasing aqueous solubility.[1][2]

Organic Solvent Compatibility

This compound follows the "like dissolves like" principle, but with specificity regarding polarity.[1][2]

  • High Solubility: Polar aprotic solvents (Acetone, ~15.2%) and polar protic solvents (Methanol, ~10.5%; Ethanol).[1][2] The oxygen atoms in this compound accept hydrogen bonds, and the aromatic ring engages in pi-stacking or van der Waals interactions.[1][2]

  • Moderate Solubility: Ethers (Diethyl ether, ~7.1%).[1][2][4]

  • Low Solubility: Non-polar hydrocarbons (Heptane, <0.02%; Benzene, ~0.16%).[1][2][4] The lack of dipole-dipole interactions prevents the solvent from disrupting the this compound crystal lattice.[1][2]

Visualizing the Solubility Logic

The following diagram illustrates the mechanistic pathway determining this compound's phase distribution.

FenopropSolubilityThis compoundThis compound (Solid)pH_LowAqueous pH < 2.0(Acidic)This compound->pH_LowDissolution attemptpH_HighAqueous pH > 5.0(Basic)This compound->pH_HighDissolution attemptUnionizedUnionized Form (HA)HydrophobicpH_Low->UnionizedProtonationIonizedIonized Form (A-)HydrophilicpH_High->IonizedDeprotonationOrganicSoluble in:Acetone, Ether, OctanolUnionized->OrganicHigh LogP (3.8)PartitioningAqueousSoluble in:Water (buffer)Unionized->AqueousPrecipitationIonized->AqueousIon-DipoleInteraction

Figure 1: The pH-dependent solubility switch of this compound, dictating its partitioning between aqueous and organic phases.[1][2]

Experimental Protocols

Self-Validating Extraction Protocol (Liquid-Liquid)

Objective: Isolate this compound from an aqueous soil extract or water sample.[1][2] Principle: This protocol utilizes the pKa switch.[1][2] We first basify to ensure solubility (if extracting from soil matrix) or acidify to force partitioning into the organic layer (for final isolation).[1][2]

Reagents:

  • 1N HCl (Hydrochloric Acid)[1][2]

  • 1N NaOH (Sodium Hydroxide)[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

  • pH strips or meter[1][2]

Workflow:

  • Initial Assessment: Measure the pH of your aqueous sample.[1][2]

  • The "Switch" (Acidification): Add 1N HCl dropwise until pH < 2.0.

    • Validation Check: The solution may turn cloudy as this compound precipitates or becomes an oil.[1][2] This confirms the shift to the lipophilic state.[1][2]

  • Solvent Addition: Add an equal volume of DCM or EtOAc.[1][2]

  • Equilibration: Shake vigorously for 2 minutes. Vent frequently.

  • Phase Separation: Allow layers to separate. This compound (now neutral) partitions into the organic layer (bottom for DCM, top for EtOAc).[1][2]

  • Collection: Collect the organic layer.[1][2]

  • Drying: Pass the organic layer through anhydrous sodium sulfate to remove residual water.[1][2]

Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in a specific solvent.[1][2]

  • Saturation: Add excess solid this compound to 10 mL of the target solvent (e.g., water at pH 7, or acetone) in a glass vial.[1][2]

  • Agitation: Shake at constant temperature (25°C) for 24 hours.

  • Equilibration: Allow to stand for 12 hours to ensure sedimentation of undissolved solid.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter (use PVDF for aqueous).

    • Precaution: Ensure the filter material is compatible with the solvent.[1][2]

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (280 nm) against a standard curve.

Analytical Workflow Diagram

The following diagram details the logic flow for extracting this compound, highlighting the critical decision points based on solubility data.

ExtractionWorkflowStartAqueous Sample(Unknown pH)CheckPHCheck pHStart->CheckPHDecisionIs pH < 2?CheckPH->DecisionAcidifyAdd 1N HClTarget pH ~1.5Decision->AcidifyNoExtractAdd Organic Solvent(DCM or EtOAc)Decision->ExtractYesAcidify->ExtractPhaseSepPhase SeparationExtract->PhaseSepOrgLayerOrganic Layer(Contains this compound)PhaseSep->OrgLayerAqLayerAqueous Layer(Discard)PhaseSep->AqLayer

Figure 2: Logic flow for the liquid-liquid extraction of this compound, leveraging pKa-driven solubility changes.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 7158, this compound. Retrieved from [Link][1][2]

  • University of Hertfordshire. (2025).[1][2] PPDB: Pesticide Properties DataBase - this compound.[1][2][6] Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2000).[1][2] Reregistration Eligibility Decision (RED) for Silvex. Retrieved from [Link][1][2]

  • World Health Organization (WHO). (2003).[1][2] Chlorophenoxy Herbicides (including this compound) in Drinking-water.[1][2] Retrieved from [Link]

Stereochemical Dynamics of Fenoprop: Analysis, Activity, and Environmental Fate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Analytical Chemists, and Agrochemical Scientists Subject: Racemic Fenoprop (Silvex) – Enantiomeric Separation, Biological Mechanism, and Degradation

The Stereochemical Imperative

This compound [2-(2,4,5-trichlorophenoxy)propionic acid], historically known as Silvex or 2,4,5-TP, represents a critical case study in the stereochemistry of agrochemicals. Although largely banned in the United States and Europe due to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during manufacturing, this compound remains a model compound for understanding the differential behavior of chiral phenoxy herbicides.

Structurally, this compound possesses a single chiral center at the


-carbon of the propionic acid moiety. This results in two enantiomers:
  • (R)-(+)-Fenoprop: The biologically active "eutomer" which functions as a structural mimic of the plant hormone indole-3-acetic acid (IAA).

  • (S)-(-)-Fenoprop: The biologically inactive (or significantly less active) "distomer."

Historically, this compound was manufactured and applied as a racemic mixture (50:50 ratio of R and S). Modern understanding of "chiral switching" dictates that applying the racemate introduces a 50% pollutant load (the S-isomer) into the environment with no agronomic benefit, complicating metabolic and toxicological profiles.

Chemical & Physical Properties[1][2][3][4][5]
PropertyValueNote
IUPAC Name (RS)-2-(2,4,5-trichlorophenoxy)propanoic acid
Molecular Formula C

H

Cl

O

Molecular Weight 269.51 g/mol
Chiral Center C2 (Alpha-carbon)Determines R/S configuration
pKa 2.84Strong organic acid
Log P 3.80Lipophilic; potential for bioaccumulation
Solubility (Water) 140 mg/L (at pH 7)Increases significantly as salt

Stereoselective Analytical Methodologies

Separating this compound enantiomers is challenging due to the molecule's polarity and the need to resolve the acidic proton. While early methods required derivatization (methylation) to esters to improve volatility for Gas Chromatography (GC), modern High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) allows for direct analysis.

Recommended Protocol: Direct Chiral HPLC via Teicoplanin CSP

This protocol utilizes a macrocyclic antibiotic (Teicoplanin) stationary phase.[1] This phase is superior to traditional cellulosic phases for polar acids because it operates via an inclusion complex mechanism combined with ionic interactions, allowing for the separation of the free acid without derivatization.

Objective: Baseline resolution of (R)- and (S)-fenoprop in soil or water matrices.

Step 1: Sample Preparation (Soil Matrix)
  • Extraction: Weigh 10 g of soil into a centrifuge tube. Add 20 mL of acidified acetone (acetone:2M HCl, 95:5 v/v).

  • Agitation: Shake on a rotary shaker for 60 minutes at 200 rpm.

  • Separation: Centrifuge at 4000 rpm for 10 minutes. Decant supernatant.

  • Cleanup (SPE): Dilute supernatant with water to <10% organic solvent. Pass through a conditioned C18 Solid Phase Extraction (SPE) cartridge. Elute this compound with 2 mL methanol.

  • Reconstitution: Evaporate methanol under nitrogen stream and reconstitute in Mobile Phase (1 mL).

Step 2: Chromatographic Conditions[2][3]
  • Instrument: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: Chirobiotic T (Teicoplanin bonded phase), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Methanol:0.1% Triethylammonium acetate (TEAA) buffer (pH 4.5) (60:40 v/v).

    • Note: The pH is critical. At pH 4.5, the carboxyl group interacts optimally with the amine groups of the Teicoplanin aglycone.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 280 nm (characteristic absorption of the trichlorophenoxy ring).

Step 3: Validation Criteria
  • Resolution (

    
    ):  Must be > 1.5 for baseline separation.
    
  • Elution Order: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on Teicoplanin phases under these conditions, but this must be confirmed with pure enantiomeric standards.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis Extract Extraction (Acidified Acetone) SPE SPE Cleanup (C18 Cartridge) Extract->SPE Recon Reconstitution (Mobile Phase) SPE->Recon Inject Injection Recon->Inject Column Teicoplanin CSP (Chirobiotic T) Inject->Column Detect UV Detection (280 nm) Column->Detect Note Separates Free Acid No Derivatization Column->Note Mechanism: Inclusion + Ionic Result Data Analysis (Enantiomeric Fraction) Detect->Result

Figure 1: Workflow for the direct chiral separation of this compound free acid using Teicoplanin-based HPLC.

Biological Activity: The Eutomer vs. Distomer

The herbicidal activity of this compound is strictly stereospecific. It belongs to the synthetic auxin class (Group 4).

Mechanism of Action

This compound mimics the natural plant hormone Indole-3-Acetic Acid (IAA). The molecular interaction is defined by the "Three-Point Attachment Theory," where the carboxyl group, the aromatic ring, and the chiral center must align with the receptor site.

  • Receptor Binding: The (R)-enantiomer binds with high affinity to the TIR1/AFB (Transport Inhibitor Response 1) receptor protein.

  • Complex Formation: This binding stabilizes the interaction between TIR1 (an F-box protein) and Aux/IAA transcriptional repressor proteins.

  • Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressors, marking them for degradation by the 26S proteasome.

  • Gene Activation: With the repressors destroyed, ARF (Auxin Response Factors) are liberated, leading to the uncontrolled expression of auxin-responsive genes.

  • Physiological Collapse: This results in epinasty (twisting of stems), hypertrophy, and eventual vascular tissue collapse (plant death).

The (S)-enantiomer does not fit the TIR1 pocket efficiently due to steric hindrance at the chiral center, rendering it essentially inactive as an herbicide, though it contributes to the overall chemical load and potential mammalian toxicity.

Signaling Pathway Diagram

AuxinMechanism This compound (R)-Fenoprop (Active Eutomer) TIR1 TIR1 Receptor (F-box Protein) This compound->TIR1 Binds Complex SCFTIR1-Aux/IAA Complex TIR1->Complex Recruits Aux/IAA AuxIAA Aux/IAA Repressor AuxIAA->Complex Proteasome 26S Proteasome Complex->Proteasome Ubiquitination Degradation Repressor Degradation Proteasome->Degradation ARF ARF Transcription Factors (Active) Degradation->ARF Releases Inhibition GeneExp Uncontrolled Gene Expression ARF->GeneExp Promotes Death Plant Death (Epinasty/Collapse) GeneExp->Death

Figure 2: The auxin signaling cascade triggered specifically by (R)-fenoprop.

Environmental Fate and Degradation[10][11][12]

In soil and aquatic environments, this compound undergoes degradation primarily via microbial activity. Crucially, this process is enantioselective .[4] Unlike abiotic hydrolysis (which is generally non-selective), enzymatic degradation often favors one enantiomer over the other.

Enantiomeric Fraction (EF)

Researchers track this using the Enantiomeric Fraction (EF):



  • Racemic Standard: EF = 0.5

  • Preferential Degradation:

    • If microorganisms preferentially degrade the (S)-isomer (common in some phenoxy acids like mecoprop in specific soils), the residue becomes enriched in the (R)-isomer (EF > 0.5).

    • Conversely, if the (R)-isomer is utilized as a carbon source, the residue becomes enriched in the inactive (S)-isomer (EF < 0.5).

Degradation Kinetics

Studies on phenoxy acid herbicides suggest that the degradation follows pseudo-first-order kinetics, but the rate constants (


) differ for enantiomers:


Where


.

This "enantiomerization" (interconversion) is also possible in some soil types, where the chiral center is inverted biologically, further complicating residue analysis. For this compound, the persistence of the inactive enantiomer is a significant environmental concern, as it maintains chemical toxicity (e.g., to aquatic life) without providing weed control.

References

  • Buser, H. R., & Müller, M. D. (1998). Occurrence and transformation of the chiral herbicide mecoprop in the environment.[5] Environmental Science & Technology. Link (Foundational text on phenoxy acid chirality).

  • Müller, M. D., & Buser, H. R. (1997). Conversion of the chiral herbicide dichlorprop to its enantiomers in the environment.[6] Environmental Science & Technology. Link

  • Garrison, A. W. (2006).[7] Probing the enantioselectivity of chiral pesticides.[1][5][6][8] Environmental Science & Technology. Link

  • Shaner, D. L. (2014). Herbicide Handbook.[9] Weed Science Society of America.[9] (Source for physical properties and mechanism classification).[7][2][8]

  • Tanabe, A., et al. (2001). Enantioselective degradation of the herbicide mecoprop in soil.[5] Journal of Agricultural and Food Chemistry. Link (Analogous mechanism for this compound).

  • Ward, T. J., & Farris, A. B. (2001). Chiral separations using the macrocyclic antibiotic teicoplanin.[1] Journal of Chromatography A. Link (Basis for the HPLC protocol).

Sources

Methodological & Application

High-performance liquid chromatography (HPLC) for fenoprop quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Fenoprop (Silvex) Residues via RP-HPLC-DAD

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of this compound (2,4,5-TP), a chlorophenoxy herbicide. While historically utilized as a plant growth regulator, this compound is now strictly regulated due to potential contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1] This guide addresses the specific analytical challenges of this compound—primarily its acidic nature (pKa 2.84) and matrix interference—by utilizing a pH-controlled Reversed-Phase (RP) separation coupled with Diode Array Detection (DAD).[1] We provide a modernized adaptation of EPA Method 8321B, incorporating Solid Phase Extraction (SPE) to achieve limits of quantitation (LOQ) suitable for environmental and toxicological screening.

Introduction & Chemical Context

This compound [2-(2,4,5-trichlorophenoxy)propionic acid] is a structural analog of the herbicide 2,4,5-T. Unlike many neutral drugs, this compound is a weak acid. This physicochemical property dictates the entire chromatographic strategy.[1]

  • Regulatory Status: Banned in the USA (1985) and EU due to TCDD risks. Current analysis is primarily for environmental monitoring (water/soil) or purity analysis in the synthesis of related phenoxy acids.

  • The Analytical Challenge: In standard neutral mobile phases (pH 7), this compound exists as a propionate anion. Anions are highly soluble in water and poorly retained on hydrophobic C18 columns, eluting near the void volume (

    
    ) where matrix interferences are highest.
    

Scientific Strategy: To retain this compound on a C18 column, we must suppress ionization. By adjusting the mobile phase pH to < 3.0 (below its pKa), we force the equilibrium toward the unionized (neutral) carboxylic acid form, significantly increasing its hydrophobicity and retention factor (


).

Analytical Workflow Visualization

The following diagram outlines the critical path from sample to data, highlighting the decision points that ensure data integrity.

FenopropWorkflow cluster_logic Separation Mechanism Sample Sample Matrix (Water/Soil) pH_Adj Acidification (pH < 2.0) Sample->pH_Adj Hydrolysis/Prep SPE Solid Phase Extraction (C18/Polymeric) pH_Adj->SPE Load Elution Elution (Methanol/MTBE) SPE->Elution Concentrate HPLC RP-HPLC (C18 Column, pH 2.8) Elution->HPLC Inject Detect DAD Detection (230 nm / 280 nm) HPLC->Detect Quantify Mech pH < pKa (2.84) Analyte Neutralized High Retention HPLC->Mech

Figure 1: Analytical workflow for this compound quantification. Acidification prior to SPE and HPLC is critical for recovery and retention.

Protocol 1: Sample Preparation (Solid Phase Extraction)

Direct injection is rarely sufficient for trace analysis of this compound due to its low regulatory limits.[1] SPE is preferred over Liquid-Liquid Extraction (LLE) for reproducibility and solvent reduction.[1]

Reagents:

  • SPE Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 200 mg/6 mL.[1] Note: Polymeric sorbents are preferred over silica-C18 for acidic analytes as they are stable at pH 1-14.[1]

  • Elution Solvent: Methanol (HPLC Grade).[1]

  • Acidifier: Sulfuric acid (H₂SO₄), 1:1 v/v.

Procedure:

  • Pre-treatment: Adjust 100 mL of aqueous sample to pH < 2 using H₂SO₄. This neutralizes this compound, allowing it to bind to the hydrophobic SPE sorbent.

  • Conditioning:

    • Flush cartridge with 5 mL Methanol.[1]

    • Flush with 5 mL acidified water (pH 2).[1] Do not let the cartridge dry.[1]

  • Loading: Pass the sample through the cartridge at a flow rate of ~5 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in water (acidified). This removes highly polar interferences without eluting the this compound.[1]

  • Drying: Apply vacuum for 10 minutes to remove residual water (crucial if eluate is to be concentrated).[1]

  • Elution: Elute with 2 x 3 mL of Methanol.

  • Concentration (Optional): Evaporate to dryness under Nitrogen stream at 40°C and reconstitute in 1 mL Mobile Phase A/B (50:50).

Protocol 2: HPLC-DAD Methodology

This method uses a binary gradient.[1] Phosphoric acid is chosen for the aqueous phase as it provides sharper peak shapes for carboxylic acids compared to formic acid, though formic acid must be used if coupling to Mass Spectrometry.

Instrumentation:

  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.[1]

Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Maintains pH ~2.2 to keep this compound protonated (neutral).[1]
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than Methanol for aromatics.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CEnsures retention time reproducibility.[1]
Injection Vol 20 µLLarger volume possible if solvent matching is exact.[1]
Detection Signal A: 230 nm (BW 4)Signal B: 280 nm (BW 4)230 nm for max sensitivity (chlorinated ring); 280 nm for selectivity.[1]

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BGradient Shape
0.007030Initial Hold
2.007030Isocratic
12.001090Linear Ramp
15.001090Wash
15.107030Re-equilibration
20.007030End

Method Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated.

A. Linearity & Range Prepare calibration standards of this compound in Mobile Phase (50:50) at concentrations of: 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µg/mL.

  • Acceptance Criteria:

    
    .
    
  • Check: Ensure the intercept is not significantly different from zero.

B. Limit of Detection (LOD) Calculated based on a Signal-to-Noise (S/N) ratio of 3:1 using the 0.1 µg/mL standard.[1]

  • Typical LOD (UV): ~0.05 µg/mL.[1]

  • Typical LOD (MS - if used): ~0.001 µg/mL (1 ppb).[1]

C. System Suitability Test (SST) Inject a standard (e.g., 5 µg/mL) 5 times before running samples.

  • RSD of Peak Area: < 2.0%

  • Tailing Factor: < 1.5 (Critical for acids; if > 1.5, increase column temperature or acid concentration).

Troubleshooting & Expert Insights

Issue: "Ghost Peaks" in Gradient

  • Cause: Impurities in the water or acid accumulating on the column during the equilibration phase and eluting during the gradient ramp.

  • Fix: Use HPLC-grade water and high-purity phosphoric acid.[1] Install a "ghost trap" column between the pump and the injector.[1]

Issue: Peak Tailing

  • Cause: Secondary interactions between the carboxyl group of this compound and residual silanols on the silica support.

  • Fix: Ensure the column is "end-capped" (e.g., ZORBAX Eclipse or Waters Symmetry).[1] Ensure pH is sufficiently low (< 2.5) to fully suppress ionization.[1]

Issue: Retention Time Shift

  • Cause: Fluctuating pH in Mobile Phase A.[1]

  • Fix: Always prepare Mobile Phase A by weight or volume-to-volume, not by adjusting pH with a meter (which can be inaccurate in high ionic strength or organic mixtures).[1] Use 1 mL of 85% Phosphoric Acid per 1 L of water for consistency.[1]

References

  • U.S. Environmental Protection Agency. (2007).[1][2] Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.[1][3] SW-846.[1][3] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7158, this compound. [Link]

  • D'Archivio, A. A., et al. (2007).[2] Optimization of the separation of chlorophenoxy acid herbicides by RP-HPLC. Journal of Chromatographic Science.[1] (Provides basis for pH/retention behavior).[1][4] [Link]

  • NIST Chemistry WebBook. (2025).[1] this compound Spectral Data. [Link]

Sources

Use of radiolabeled fenoprop in metabolic studies

Application Note: Metabolic Fate and Environmental Transformation of C-Fenoprop (Silvex)[1][2][3]

Executive Summary & Scientific Context

Fenoprop [2-(2,4,5-trichlorophenoxy)propionic acid], also known as Silvex or 2,4,5-TP, is a chlorophenoxy herbicide historically used for woody plant control.[1][2][3][4][5][6] While largely banned in the US and EU due to potential contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during synthesis, it remains a critical analyte in legacy environmental forensics , remediation efficacy studies , and comparative auxinic herbicide toxicology .[1][2][3]

This guide details the use of


C-radiolabeled this compound23


123
Key Applications
  • Environmental Fate: Determining aerobic soil half-life (

    
    ) and mineralization rates (OECD 307).[1][2][3]
    
  • Toxicokinetics: Assessing hepatic clearance and metabolite identification (e.g., conjugation vs. hydroxylation).[1][2][3]

  • Remediation: Validating microbial degradation pathways in contaminated matrices.[1][2][3]

Safety & Radiochemical Handling

WARNING: this compound standards may historically contain trace TCDD.[1][2][3] Modern radiolabeled synthesis usually eliminates this, but all standards should be treated as potentially genotoxic.[1][2][3]

Radiolabel Selection
  • Isotope: Carbon-14 (

    
    C).[1][2][3][7][8]
    
  • Label Position: Uniformly Ring-Labeled [U-ring-

    
    C]-Fenoprop .
    
    • Reasoning: The propionic acid side chain is susceptible to cleavage (decarboxylation) by soil microorganisms.[2][3] Labeling the phenyl ring ensures the core aromatic moiety—the source of persistent toxicity—is tracked even after side-chain degradation.[2]

  • Specific Activity: Recommended 50–100 mCi/mmol to ensure detection limits <0.01 mg/kg.[1][2][3]

Preparation of Stock Solutions
  • Solvent: Dissolve solid

    
    C-Fenoprop in acetone or methanol (analytical grade). Avoid DMSO for soil studies as it alters microbial permeability.[1][2][3]
    
  • Purity Check: Verify radiochemical purity (>98%) via HPLC with Radio-Flow Detection (RAM) prior to dosing.

  • Storage: -20°C in amber glass to prevent photolysis.

Experimental Protocol A: Aerobic Soil Metabolism (OECD 307 Adapted)[1][2][3]

This protocol determines the rate of transformation and the nature of metabolites in soil.[2][9][10][11][12][13] It is the gold standard for environmental fate.[2][3]

System Setup (Flow-Through)

Use a biometer flask system to trap volatiles.[1][2][3]

  • Chamber: 250 mL glass flask containing 50 g dry-weight equivalent soil.

  • Traps: Connected in series downstream of the flask:

    • Trap 1 (Organics): Polyurethane foam (PUF) or Ethylene Glycol (traps volatile organics).[1][2][3]

    • Trap 2 (

      
      ):  1 M KOH or NaOH (traps mineralized 
      
      
      CO
      
      
      ).
Workflow Steps
  • Acclimation: Incubate sieved soil (2 mm) at 20°C ± 2°C in the dark for 7 days to reactivate microbial biomass.[2][3] Moisture should be 40–60% of maximum water holding capacity (WHC).[1][2][3]

  • Dosing: Apply

    
    C-Fenoprop dropwise to the soil surface to achieve a field-relevant concentration (e.g., 1–5 mg/kg).[1][2][3] Mix thoroughly.
    
  • Incubation: Connect flasks to the flow-through system with moist, CO

    
    -free air.
    
  • Sampling Points: Days 0, 1, 3, 7, 14, 30, 60, 90, 120.

  • Extraction (at each time point):

    • Solvent: Extract soil 3x with Acetonitrile:Water (80:20 v/v) acidified with 0.1% formic acid.[1][2][3]

    • Combustion: Air-dry the extracted soil (post-extraction solids).[1][2][3] Oxidize in a Biological Oxidizer to quantify Non-Extractable Residues (NER) .

Data Visualization: Aerobic Fate Workflow

SoilFatecluster_TrapsVolatile TrappingSoilAcclimated Soil(50g)DoseDose 14C-Fenoprop(Ring-labeled)Soil->DoseIncubateIncubation(Dark, 20°C, 120 days)Dose->IncubatePUFPUF Trap(Volatile Organics)Incubate->PUFAirflowExtractSolvent Extraction(ACN:H2O + Acid)Incubate->ExtractSamplingKOHKOH Trap(14C-CO2)PUF->KOHLSCLSC Analysis(Quantification)KOH->LSCAliquotsExtract->LSCSupernatantHPLCHPLC-RAM(Metabolite ID)Extract->HPLCSupernatantOxidizerCombustion(Bound Residues)Extract->OxidizerSoil Pellet

Caption: Workflow for tracking

Experimental Protocol B: In Vitro Metabolic Stability (Microsomal)

To understand mammalian toxicology, this assay measures the intrinsic clearance (

123
Reagents[2][3]
  • Microsomes: Pooled human or rat liver microsomes (20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (MgCI

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1][2][3]
    
Procedure
  • Pre-incubation: Mix Buffer (445 µL) and Microsomes (25 µL) at 37°C for 5 min.

  • Substrate Addition: Add 5 µL of

    
    C-Fenoprop (final conc. 1–10 µM).
    
  • Initiation: Add 25 µL NADPH regenerating system.

    • Control: Run a parallel incubation without NADPH to assess non-enzymatic degradation.[1][2][3]

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing unlabeled internal standard).

  • Processing: Centrifuge (4000g, 10 min). Analyze supernatant via HPLC-RAM.

Analytical Methods & Metabolite Identification[2][3][8][10][14]

HPLC-RAM Conditions

Separation of the parent acid from polar conjugates (glucuronides) and breakdown phenols.[2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection:

    • UV at 280 nm (aromatic ring).[1][2][3]

    • Radio-flow detector (RAM) with solid scintillator cell.[1][2][3]

Mass Balance Calculation

For every sample, ensure the "Mass Balance" (Recovery) is between 90% and 110% :

123
Proposed Metabolic Pathway

This compound degrades via ester hydrolysis (if applied as ester), followed by ether cleavage or ring hydroxylation.[1][2][3]

PathwayParentThis compound (Acid)(2,4,5-TP)ConjThis compound-Glucuronide(Conjugate)Parent->ConjUDP-GT(Mammalian)Phenol2,4,5-Trichlorophenol(2,4,5-TCP)Parent->PhenolEther Cleavage(Soil/Microbial)Anisole2,4,5-TrichloroanisolePhenol->AnisoleMethylationCO2CO2(Mineralization)Phenol->CO2Ring Cleavage(Slow)

Caption: Primary degradation pathways of this compound in mammalian (green) and soil (red) systems.[1][2][3]

Data Presentation Template

When reporting results, summarize distribution kinetics in the following format:

Time (Days)Extractable Residues (% AR)Bound Residues (NER) (% AR)

CO

(% AR)
Total Recovery (%)
098.50.50.099.0
785.210.11.296.5
3045.035.512.092.5
12015.055.025.095.0

AR = Applied Radioactivity[1][2][3]

References

  • OECD Guidelines for the Testing of Chemicals. (2002).[2][3] Test No. 307: Aerobic and Anaerobic Transformation in Soil.[2][3][10][12][13] OECD Publishing.[1][2][3] [Link][1][2][3]

  • U.S. Environmental Protection Agency. (1998).[1][2][3] Reregistration Eligibility Decision (RED): Silvex (this compound).[1][2][3] EPA Archives.[1][2][3] [Link][1][2][3]

  • National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 7158, this compound.[1][2][3][Link][1][2][3]

  • Lym, R. G., & Moxness, K. D. (1989).[1][2][3] Absorption, Translocation, and Metabolism of Picloram and 2,4-D in Leafy Spurge.[1][2][3] Weed Science.[1][2][3] (Contextual grounding for auxinic herbicide radiolabeling methods). [Link]

Method for determining fenoprop residues in water samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This application note details the analytical determination of Fenoprop (2,4,5-TP), a chlorophenoxy herbicide, in water matrices. Despite its regulatory ban in many jurisdictions due to dioxin contamination risks (specifically 2,3,7,8-TCDD), this compound remains a critical target in environmental monitoring (EPA Method 515.4, WHO guidelines). This guide provides two distinct workflows:

  • GC-ECD/MS: The regulatory standard involving hydrolysis and derivatization.[1]

  • LC-MS/MS: A high-throughput, direct-analysis approach utilizing Negative Electrospray Ionization (ESI-).

Introduction & Chemical Basis[2][3][4]

This compound is a weak acid (


) and a hydrophobic molecule (

).[2] These physicochemical properties dictate the extraction logic:
  • At pH > 4.8 (pH > pKa + 2): this compound exists primarily as a water-soluble anion.

  • At pH < 0.8 (pH < pKa - 2): this compound exists as a neutral, hydrophobic molecule, amenable to retention on C18 silica or extraction into organic solvents.

Regulatory Context:

  • US EPA: Maximum Contaminant Level (MCL) is 0.05 mg/L (50 ppb).

  • WHO: Guideline value is 0.009 mg/L (9 ppb).

Table 1: Physicochemical Profile
PropertyValueAnalytical Implication
CAS Number 93-72-1Universal Identifier
Molecular Weight 269.51 g/mol Target Mass for MS
pKa 2.84Requires acidification (pH < 2) for extraction
LogP 3.80High affinity for C18/HLB sorbents
Solubility (Water) ~140 mg/L (pH 7)Soluble as salt; insoluble as acid
Critical Control Points (Pre-Analytics)

Regardless of the instrumental method chosen, sample preservation is non-negotiable.

  • Dechlorination: Residual chlorine in drinking water can oxidize the analyte or the internal standard.

    • Action: Add Sodium Sulfite (12.5 mg per 250 mL sample) immediately upon collection.

  • Preservation: Biological activity can degrade phenoxy acids.

    • Action: Acidify to pH < 2 with 6N HCl to inhibit microbial growth and shift this compound to its neutral state. Store at 4°C.

  • Hydrolysis (Optional but Recommended): this compound may exist as salts or esters in the environment.

    • Action: If "Total this compound" is required, a basic hydrolysis step (pH 12, 1 hr) is necessary to convert esters back to the free acid form before extraction.

Method A: GC-ECD/MS (Regulatory Standard)

This protocol aligns with EPA Method 515.4 .[3] It offers high sensitivity but requires complex sample preparation (derivatization) because carboxylic acids do not chromatograph well (they tail and adsorb).

4.1 Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Derivatizing Agent: Boron Trifluoride (BF3) in Methanol (14%) or (Trimethylsilyl)diazomethane (TMS-DAM). Note: Diazomethane is cited in older methods but is explosive; BF3-MeOH is safer.

  • Internal Standard: 4,4'-Dibromooctafluorobiphenyl (for ECD) or

    
    -Fenoprop (for MS).
    
4.2 Protocol Workflow
  • Sample Prep: Measure 40 mL of sample. Add Internal Standard. Check pH is < 2.[4]

  • Liquid-Liquid Extraction (LLE):

    • Add 4 mL MTBE. Shake vigorously for 5 minutes.

    • Allow phase separation. Collect the upper organic layer.

    • Why: The neutral acid migrates to the organic phase.

  • Drying: Pass the extract through anhydrous Sodium Sulfate (

    
    ) to remove water.
    
  • Derivatization (Methylation):

    • Reduce extract volume to ~1 mL under Nitrogen.

    • Add 1 mL BF3-Methanol .

    • Incubate at 50°C for 30 minutes.

    • Mechanism:[5]

      
      
      
    • Add 4 mL of 5%

      
       solution (stops reaction) and 1 mL Hexane.
      
    • Shake.[6][7] The methyl ester partitions into the Hexane layer.

  • Analysis: Inject the Hexane layer into GC-ECD or GC-MS.

4.3 Visualization: GC Derivatization Logic

GC_Workflow Sample Water Sample (pH < 2) Extract Extraction (MTBE) Target: Neutral Acid Sample->Extract Hydrophobic Effect Deriv Derivatization (BF3-MeOH, 50°C) Extract->Deriv Concentrate Reaction Chemical Transformation: R-COOH → R-COOCH3 Deriv->Reaction Clean Partition into Hexane (Ester is Non-polar) Reaction->Clean GC GC-ECD/MS Analysis (Volatile Ester) Clean->GC Inject

Figure 1: The derivatization workflow converts the non-volatile this compound acid into a volatile methyl ester suitable for Gas Chromatography.

Method B: LC-MS/MS (High-Throughput Modern Approach)

This method avoids derivatization, utilizing the acidic nature of this compound for direct ionization. It is faster and more specific than GC-ECD.

5.1 Reagents & Equipment[8][7]
  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.01% Formic Acid (Keep pH low to retain on column).

  • Mobile Phase B: Acetonitrile or Methanol.[4]

  • Ionization: Electrospray Ionization, Negative Mode (ESI-).

5.2 Protocol Workflow (SPE-LC-MS/MS)
  • Solid Phase Extraction (SPE):

    • Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance) or C18.

    • Condition: 3 mL MeOH, then 3 mL Water (pH 2).

    • Load: Pass 100 mL acidified water sample (pH 2) through cartridge (Flow: 5 mL/min).

    • Mechanism:[5] At pH 2, this compound is neutral and binds to the hydrophobic sorbent.

    • Wash: 3 mL 5% MeOH in Water.

    • Elute: 3 mL Methanol.

  • Reconstitution: Evaporate eluate to dryness under

    
     and reconstitute in 50:50 Mobile Phase A:B.
    
  • LC-MS/MS Parameters:

    • Source: ESI Negative.[8]

    • Precursor Ion: 266.9 m/z (

      
      ).
      
    • Quantification Transition: 266.9

      
       194.9 (Trichlorophenol anion).
      
    • Confirmation Transition: 266.9

      
       35.0 (Chloride ion) or 266.9 
      
      
      
      160.9.
Table 2: LC-MS/MS MRM Transitions
AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Type
This compound 266.9 (

cluster)
194.9 (

)
3020Quant
This compound 266.935.0 (

)
3045Qual
IS (

-Fenoprop)
272.9200.93020Internal Std
5.3 Visualization: LC-MS/MS Decision Tree

LC_Workflow Input Water Sample Filter Filter (0.2 µm) Remove Particulates Input->Filter Enrich SPE Enrichment (HLB Cartridge) Filter->Enrich Trace Level (<1 ppb) LC HPLC Separation (C18, Acidic MP) Filter->LC High Level (>10 ppb) Enrich->LC ESI ESI Negative Source [M-H]- Formation LC->ESI Elution MS MS/MS Detection MRM: 267 > 195 ESI->MS

Figure 2: The LC-MS/MS workflow allows for direct injection of high-concentration samples or SPE enrichment for trace analysis, utilizing negative mode ionization.

Troubleshooting & Quality Assurance
Self-Validating the Protocol

To ensure the method is working correctly, implement these checks:

  • Surrogate Recovery: Add 2,4-Dichlorophenylacetic acid (DCAA) to every sample before extraction. Recovery must be 70-130%. If <70%, the extraction failed (likely pH issue or clogged SPE).

  • The "Acid Wash" Test (GC only): If interfering peaks appear in the chromatogram, wash the hexane extract with 0.1N NaOH. If the peaks disappear, they were acidic interferences. If this compound disappears, you washed it out (it formed a salt)! Note: Do this only on a test aliquot.

  • Ion Ratio Confirmation (LC-MS): The ratio of the Quant ion (194.9) to the Qual ion (35.0) must be consistent within ±20% of the standard.

Common Pitfalls
  • Low Recovery: Usually due to insufficient acidification. If sample pH > 3, this compound remains ionized and flows right through the C18 SPE cartridge.

  • GC Tailing: Indicates dirty injector liner or active sites on the column. Replace the liner and trim the column guard.

  • Diazomethane Hazards: If using diazomethane, use a blast shield and polished glass joints. Do not use ground glass joints (friction can trigger explosion).

References
  • U.S. Environmental Protection Agency. (1995). Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection.[1][3] Revision 1.0. Link

  • World Health Organization. (2003). Chlorophenoxy Herbicides (excluding 2,4-D and MCPA) in Drinking-water. Background document for development of WHO Guidelines for Drinking-water Quality. Link

  • U.S. Environmental Protection Agency. (1992). Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector.Link

  • Thermo Fisher Scientific. (2020). Solid Phase Extraction Guide: Method Development for Acidic Herbicides.Link

  • Waters Corporation. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS.Link

Sources

Application Note: Fenoprop (2,4,5-TP) in Plant Physiology Research

[1][2][3]

Abstract

Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid), historically known as Silvex or 2,4,5-TP, is a synthetic auxin analog.[1][2] While banned from agricultural use in many jurisdictions due to manufacturing by-products (dioxins), it remains a critical reference compound in plant physiology research. Its structural stability and resistance to metabolic degradation make it an invaluable tool for studying auxin perception, signal transduction, and the physiological mechanics of organ abscission. This guide outlines protocols for its safe handling, preparation, and application in comparative auxin bioassays and abscission zone (AZ) studies.

Introduction & Regulatory Context

Scientific Integrity Note: this compound mimics the action of Indole-3-acetic acid (IAA) but exhibits significantly higher stability within plant tissues. Unlike IAA, which is rapidly conjugated or degraded by IAA-oxidases, this compound maintains prolonged activity, making it ideal for studying "auxin overdose" phenotypes and sustained signaling events.

Regulatory Warning:

  • Status: Banned for crop use in the USA (1985), EU, and other regions.[2]

  • Research Exemption: Permitted for use in contained laboratory settings (in vitro/greenhouse) for toxicological or physiological research.

  • Contamination Risk: Historical synthesis routes often produced 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).[3][2] Modern research-grade standards (>98% purity) must be sourced from certified chemical suppliers (e.g., Sigma, Cymit, MedKoo) to minimize dioxin content, yet all handling requires high-level PPE.

Mechanism of Action

This compound functions as a molecular mimic of auxin.[1] It enters the cell via passive diffusion (protonated form) and active transport (AUX1/LAX influx carriers).

  • Receptor Binding: this compound binds to the TIR1/AFB F-box proteins within the SCF^TIR1 E3 ubiquitin ligase complex.

  • Degradation of Repressors: This binding promotes the ubiquitination and subsequent proteasomal degradation of Aux/IAA transcriptional repressors.

  • Gene Activation: The removal of Aux/IAA proteins releases Auxin Response Factors (ARFs) , allowing them to dimerize and activate transcription of auxin-responsive genes (e.g., GH3, SAUR, LBD).

Visualization: this compound Signaling Pathway

The following diagram illustrates the molecular cascade initiated by this compound, highlighting its resistance to negative feedback loops that typically dampen IAA signals.

Fenoprop_SignalingThis compoundThis compound (2,4,5-TP)(Synthetic Auxin)TIR1SCF-TIR1/AFB Complex(E3 Ligase)This compound->TIR1Binds with High AffinityAuxIAAAux/IAA Repressor(Bound to ARF)TIR1->AuxIAARecruits for DegradationUbiquitinUbiquitinationAuxIAA->UbiquitinPoly-ubiquitinationProteasome26S Proteasome(Degradation)Ubiquitin->ProteasomeARFARF Transcription Factors(Freed)Proteasome->ARFReleases RepressionGeneExpGene Expression(GH3, SAUR, ACS)ARF->GeneExpActivates TranscriptionGeneExp->this compoundMetabolic Degradation(Ineffective on this compound)ResponsePhysiological Response:- Abscission Inhibition- Epinasty- Root InhibitionGeneExp->Response

Caption: this compound activates the auxin pathway by recruiting Aux/IAA repressors for degradation. Unlike natural IAA, it resists metabolic breakdown, leading to sustained gene activation.

Detailed Protocols

Protocol A: Preparation of Research Stock Solutions

This compound is a hydrophobic weak acid. Direct dissolution in water is difficult and results in precipitation.

Materials:

  • This compound (Free Acid) Standard (>98% purity).

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (95%+).

  • Carrier: Tween-20 or Triton X-100 (for foliar applications).

  • PPE: Nitrile gloves (double-layered), lab coat, fume hood.

Step-by-Step:

  • Weighing: Weigh 26.95 mg of this compound inside a fume hood.

  • Primary Solubilization: Dissolve in 1.0 mL of 100% DMSO. Vortex until clear.

    • Concentration: This yields a 100 mM stock solution.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for >1 year.

  • Working Solution (for 10 µM assay):

    • Dilute the stock 1:10,000 into the culture medium or buffer.

    • Note: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Protocol B: Fruit Abscission Zone (AZ) Inhibition Assay

This assay quantifies the efficacy of this compound in preventing organ drop, a historical application (stop-drop) now used to study cell wall remodeling.

Objective: Measure the inhibition of polygalacturonase (PG) and cellulase activity in the abscission zone.

Experimental Setup:

  • Model: Tomato pedicels or Apple fruitlets (recalcitrant varieties like 'McIntosh').

  • Treatments:

    • Control (Solvent only)

    • IAA (100 µM) - Positive Control (Weak/Transient)

    • This compound (10 µM, 50 µM, 100 µM)

Workflow:

  • Explant Preparation: Excise flower/fruit pedicels leaving 5mm of tissue on either side of the AZ.

  • Incubation: Place explants in agar media containing treatments or apply lanolin paste containing the auxin to the distal end.

  • Force Measurement: Every 12 hours, apply a "break strength" test using a digital force gauge (tensile strength).

  • Enzyme Extraction (Optional): Flash freeze AZ tissue at T=24h. Grind and assay for Cellulase activity (viscometric assay).

Expected Results: this compound treatment should maintain high "break strength" (prevent AZ formation) significantly longer than IAA due to its stability.

Protocol C: Comparative Root Growth Inhibition (Bioassay)

A standard method to determine auxin equivalents and resistance to degradation.

Step-by-Step:

  • Germination: Germinate Arabidopsis thaliana (Col-0) seeds on vertical MS plates for 4 days.

  • Transfer: Transfer seedlings to new plates containing increasing concentrations of this compound (0, 10 nM, 100 nM, 1 µM).

  • Measurement: Mark root tip position. Grow vertically for 48 hours.

  • Analysis: Measure primary root elongation.

    • Calculation: Determine IC50 (concentration inhibiting 50% growth).

    • Comparison: this compound typically shows an IC50 10-100x lower (more potent) than IAA in long-term assays due to lack of degradation.

Data & Reference Tables

Table 1: Physicochemical Properties & Solubility
PropertyValueNotes
IUPAC Name (RS)-2-(2,4,5-trichlorophenoxy)propionic acidChiral center at C2; R-isomer is biologically active.[1]
MW 269.51 g/mol
Water Solubility ~140 mg/L (25°C)Low. Requires organic co-solvent or salt formation.
pKa 2.84Acidic. Exists as anion at physiological pH.
Stability HighResistant to IAA-oxidases and photo-oxidation.
Table 2: Dose-Response Guidelines for Research
Application TypeConcentration RangeObservation Target
Tissue Culture 1 - 10 µMCallus induction (often combined with kinetin).
Abscission Control 10 - 20 ppm (approx 37-75 µM)Inhibition of AZ formation in explants.
Herbicide MoA >100 µMEpinasty, ROS burst, tissue necrosis.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for selecting this compound over other auxins (IAA/NAA/2,4-D) in a research context.

Research_WorkflowStartDefine Research GoalDecision1Need NaturalSignaling Dynamics?Start->Decision1UseIAAUse IAA(Rapid turnover)Decision1->UseIAAYesDecision2Need SustainedSignal?Decision1->Decision2No (Need Stability)Decision3Specific Focus?Decision2->Decision3Use24DUse 2,4-D(Standard Callus)Decision3->Use24DSomatic EmbryogenesisUsethis compoundUse this compound(Abscission/Fruit Models)Decision3->Usethis compoundFruit Drop / AbscissionExpDesignAbscission Assay(Protocol B)Usethis compound->ExpDesignProceed to Protocol B

Caption: Decision tree for selecting this compound in physiological research. It is preferred specifically for abscission studies over 2,4-D.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science.

  • Yuan, R., & Carbaugh, D. H. (2007). Effects of NAA, AVG, and 1-MCP on ethylene biosynthesis, preharvest fruit drop, fruit maturity, and quality of 'Golden Supreme' and 'Golden Delicious' apples. HortScience.

  • EPA (United States Environmental Protection Agency). (1985).[1] Silvex; Intent to Cancel Registrations of Pesticide Products. Federal Register.

  • Kelstra, J. A., et al. (2013). Auxin Metabolism and Signaling. Plant Physiology.

  • PubChem. (n.d.). This compound (CID 7158).[1] National Library of Medicine.

Advanced Derivatization Protocols for Fenoprop (Silvex) Analysis by GC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

Fenoprop (Silvex; 2,4,5-TP) is a chlorophenoxy acid herbicide. In its native form, it possesses a polar carboxylic acid moiety (-COOH) capable of strong hydrogen bonding. This results in low volatility, severe adsorption to the GC inlet liner and column stationary phase, and consequently, poor peak shape (tailing) and low sensitivity.

The Solution: Derivatization is not optional; it is a critical sample preparation step required to mask the polar hydroxyl group, increasing volatility and thermal stability. This guide details three industry-validated protocols: Methylation (BF₃-Methanol) for regulatory compliance and stability, Silylation (BSTFA) for rapid GC-MS screening, and Pentafluorobenzylation (PFBBr) for ultra-trace analysis using ECD.

Mechanism of Action

Understanding the chemical transformation is vital for troubleshooting. We are converting the active proton on the carboxylic acid into a non-polar ester or silyl ether.

Chemical Pathways

The following diagram illustrates the two primary pathways discussed in this guide.

DerivatizationPathways This compound This compound (Native) [R-COOH] Polar, Non-volatile BF3 Reagent: BF3-Methanol (Acid Catalyzed) This compound->BF3 Path A BSTFA Reagent: BSTFA + TMCS (Nucleophilic Substitution) This compound->BSTFA Path B MethylEster This compound Methyl Ester [R-COOCH3] Stable, Volatile BF3->MethylEster Heat (80°C) TMSDeriv This compound TMS Ester [R-COOSi(CH3)3] Moisture Sensitive BSTFA->TMSDeriv Heat (60°C)

Figure 1: Reaction pathways for the conversion of this compound to its Methyl Ester (via BF3) and TMS Ester (via BSTFA).

Comparative Method Analysis

Select the protocol that aligns with your detection limits and laboratory workflow.

FeatureProtocol A: Methylation (BF₃-MeOH) Protocol B: Silylation (BSTFA) Protocol C: PFBBr
Primary Analyte Form Methyl EsterTrimethylsilyl (TMS) EsterPentafluorobenzyl Ester
Detector Suitability GC-MS, GC-FIDGC-MSGC-ECD (High Sensitivity)
Derivative Stability High (Weeks/Months)Low (Hours/Days)High
Moisture Tolerance ModerateZero (Strictly Anhydrous)Moderate
Reaction Time ~60 mins (requires heating)~20 mins~2-3 Hours
Regulatory Basis EPA Method 8151A (Modified)R&D / Rapid ScreeningEPA Method 8151A

Experimental Protocols

Protocol A: Methylation via BF₃-Methanol (The "Gold Standard")

Recommended for: Regulatory compliance, environmental samples, and batch processing where sample stability is paramount.

Reagents:

  • Boron trifluoride (BF₃) in methanol (14% w/v).

  • Hexane (GC Grade).

  • Saturated Sodium Chloride (NaCl) solution.[1]

Step-by-Step Workflow:

  • Evaporation: Take the solvent extract containing this compound (e.g., from an ether extraction) and evaporate to near dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 2 mL of BF₃-Methanol (14%) to the residue.

  • Reaction: Cap the vial tightly (PTFE-lined cap). Incubate in a heating block at 80°C for 30–45 minutes .

    • Note: The acid catalyst and heat drive the Fisher esterification.

  • Quenching: Allow to cool to room temperature. Add 5 mL of 5% Na₂SO₄ or Saturated NaCl to quench the reaction and increase ionic strength.

  • Extraction: Add 2 mL of Hexane . Shake vigorously for 1 minute.

  • Phase Separation: Allow phases to separate. The top layer (Hexane) contains the this compound Methyl Ester.

  • Drying: Transfer the hexane layer to a vial containing anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Analysis: Inject 1-2 µL into the GC.

Protocol B: Silylation via BSTFA + 1% TMCS (The "Rapid Screen")

Recommended for: High-throughput labs using GC-MS who need results same-day. Not suitable for ECD.

Reagents:

  • BSTFA [N,O-bis(trimethylsilyl)trifluoroacetamide].[2][3]

  • TMCS [Trimethylchlorosilane] (1% catalyst).

  • Pyridine (Optional, acts as an acid scavenger).

Step-by-Step Workflow:

  • Strict Drying: Evaporate the sample extract to absolute dryness using nitrogen.

    • Critical: Any trace water will react with the reagent to form HMDS, destroying the reagent and preventing derivatization.

  • Reconstitution: Add 50 µL of Pyridine (optional) and 50-100 µL of BSTFA + 1% TMCS .

  • Reaction: Cap and heat at 60°C for 20 minutes .

    • Note: While some silylation happens at room temperature, heating ensures the sterically hindered carboxylic acid is fully derivatized.

  • Direct Injection: Do not extract. Inject the reaction mixture directly into the GC-MS.

    • Warning: Ensure your solvent delay is set correctly to avoid saturating the filament with the silylation reagent.

Protocol C: Enhanced Sensitivity via PFBBr (For GC-ECD)

Recommended for: Trace-level environmental analysis (ppt levels) utilizing Electron Capture Detection (ECD).

Mechanism: PFBBr adds a pentafluorobenzyl group.[4] The high electronegativity of the five fluorine atoms results in a massive cross-section for electron capture, increasing sensitivity by 10-100x over methyl esters.

Step-by-Step Workflow (Summary):

  • Buffer: Combine sample extract with K₂CO₃ (Potassium Carbonate) solution.

  • Reagent: Add PFBBr (Pentafluorobenzyl bromide) solution.

  • Reaction: Heat at 60-80°C for 2-3 hours .

  • Cleanup: This reaction produces significant byproducts. A silica gel or Florisil column cleanup is usually required before injection to protect the GC liner.

Quality Control & Troubleshooting

Internal Standards

Do not rely on external calibration alone.

  • For Methylation: Use 2,4-Dichlorophenylacetic acid (DCAA) . It methylates similarly to this compound but elutes separately.

  • For Silylation: Use a stable isotopically labeled analog (e.g., This compound-d3 ) if available, or a chemically similar acid like Dicamba .

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (Silylation) Moisture in vialDry sample longer; use fresh BSTFA ampoule.
Tailing Peaks (Methylation) Incomplete reactionIncrease reaction time at 80°C; check BF₃ reagent shelf life.
Ghost Peaks Reagent contaminationRun a method blank.[2] BF₃-MeOH can degrade over time.
Injector Port Deposits Sample matrixUse glass wool liners; implement SPE cleanup prior to derivatization.

Analytical Workflow Visualization

Workflow Start Sample Extract (this compound) Decision Select Derivatization Method Start->Decision MethA Method A: Methylation (BF3-MeOH) Decision->MethA Regulatory/Stability MethB Method B: Silylation (BSTFA + TMCS) Decision->MethB Speed/MS Only HeatA Heat 80°C, 30 min MethA->HeatA ExtractA LLE into Hexane HeatA->ExtractA ReadyA Stable Methyl Ester (Ready for GC-ECD/MS) ExtractA->ReadyA DryB Evaporate to Absolute Dryness MethB->DryB ReactB Add Reagent Heat 60°C, 20 min DryB->ReactB ReadyB Labile TMS Ester (Inject Immediately GC-MS) ReactB->ReadyB

Figure 2: Decision tree and process flow for selecting and executing the appropriate derivatization strategy.

References

  • US Environmental Protection Agency. (1996).[5] Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[6] SW-846 Update III.[7]

  • Sigma-Aldrich (Merck). (n.d.). Derivatization Reagents for Gas Chromatography (GC) - BSTFA.[8] Technical Bulletin.

  • Restek Corporation. (n.d.). Guide to Silylation Derivatization Reagents.

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum (Methyl Ester). NIST Chemistry WebBook, SRD 69.

Sources

Troubleshooting & Optimization

Technical Support Center: Fenoprop (Silvex) Soil Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Interference & Optimizing Recovery in Soil Matrices Document ID: TS-2024-FEN-05 Status: Active Guide

Executive Summary: The "Acidic Paradox"

The Core Challenge: Fenoprop (2,4,5-TP) is a chlorinated phenoxy acid herbicide with a


 of ~2.84. Soil matrices are rich in humic and fulvic acids. The fundamental analytical error occurs when researchers treat this compound like a neutral pesticide.
  • If you extract at neutral pH: this compound ionizes (

    
    ), becoming water-soluble and failing to partition into the organic solvent (poor recovery).
    
  • If you clean up with PSA (Primary Secondary Amine): The amine sorbent binds to the acidic this compound via ionic interaction, removing it along with the matrix interferences (0% recovery).

  • If you ignore Humic Acids: They co-elute and cause massive ion suppression in LC-MS/MS (ESI-) mode.

This guide provides a self-validating protocol to navigate these chemical conflicts.

The Solution: Acidified QuEChERS Protocol

Standard QuEChERS (EN 15662 or AOAC 2007.01) will fail for this analyte in soil without modification.

Phase 1: Extraction (The Partitioning Step)

Objective: Force this compound into its non-ionized (protonated) state to drive it into the acetonitrile layer.

StepActionMechanism / "Why"
1 Weigh 10 g SoilRepresentative sampling.
2 Add 10 mL Acidified Water (1% Formic Acid)CRITICAL: Pre-wets soil and lowers pH below

(2.84).
3 Vortex 1 minHomogenizes the acid within the soil pores.
4 Add 10 mL Acidified Acetonitrile (1% Formic Acid)Extraction solvent. The acid ensures this compound remains protonated (

) and soluble in MeCN.
5 Shake/Vortex 10 minMechanical extraction.
6 Add Salts (4g

, 1g NaCl)
Induces phase separation. Note: Avoid citrate buffers if possible; simple salts are preferred to maintain low pH.
7 Centrifuge (3000g, 5 min)Separates organic layer (top) from soil/water (bottom).
Phase 2: Cleanup (The Selectivity Step)

Objective: Remove lipids and pigments without stripping the acidic analyte.

WARNING: Do NOT use PSA (Primary Secondary Amine).

SorbentSuitabilityReason
PSA FORBIDDEN Strong Lewis base. Will bind irreversibly to this compound (an acid).
C18 Recommended Removes non-polar lipids and waxes.
GCB ⚠️ Caution Graphitized Carbon Black removes pigments but can bind planar rings (like this compound). Use only if soil is highly organic/pigmented, and keep quantity low (<50mg).
Z-Sep Alternative Zirconia-based sorbents remove some pigments/fats with less analyte loss than GCB.

Recommended dSPE Mix: 150 mg


 + 50 mg C18 per mL of extract.

Visualizing the Workflow Logic

The following diagram illustrates the critical decision points where most experiments fail.

FenopropExtraction Start Start: Soil Sample (this compound pKa ~2.84) Extraction Extraction Solvent Selection Start->Extraction Neutral Neutral Acetonitrile Extraction->Neutral Standard Method Acidic Acidified Acetonitrile (1% Formic Acid) Extraction->Acidic Modified Method Fail1 FAILURE: Analyte Ionizes Stays in Water Phase Neutral->Fail1 Success1 SUCCESS: Analyte Protonated Partitions to Organic Phase Acidic->Success1 Cleanup dSPE Cleanup Selection Success1->Cleanup PSA Use PSA Sorbent Cleanup->PSA C18 Use C18 Only Cleanup->C18 Fail2 FAILURE: PSA binds Analyte (Acid-Base Reaction) PSA->Fail2 Success2 SUCCESS: Lipids removed Analyte preserved C18->Success2

Caption: Critical Failure Points in this compound Extraction. Red paths indicate common errors leading to <10% recovery.

Instrumental Analysis (LC-MS/MS)

Method: ESI Negative Mode (


).
Column:  C18 (e.g., Zorbax Eclipse Plus or equivalent), 1.8 µm.
Matrix Interference Strategy: Humic Acid Suppression

Soil extracts contain humic acids that co-elute and suppress ionization.

  • The "Acid Wash" Effect: The acidification step in extraction (Phase 1) actually precipitates many humic acids, as they are insoluble at pH < 2. This is a built-in cleanup mechanism.

  • Chromatographic Separation: Use a gradient starting with a higher aqueous content to elute polar matrix components early.

Suggested MRM Transitions: Note: Optimize collision energies (CE) on your specific instrument.

AnalytePrecursor (

)
Product (

)
TypeMechanism
This compound 266.9194.9QuantifierLoss of propionic acid group (

)
This compound 266.9160.9QualifierLoss of Cl isotope
This compound-d5 (IS)271.9199.9Internal StdIsotope Dilution

Troubleshooting & FAQs

Q1: I am seeing high recovery (>120%) in my spikes. Is this contamination?

  • Diagnosis: This is likely Signal Enhancement caused by the matrix, or you are calculating against a solvent-only calibration curve.

  • Fix: You must use Matrix-Matched Calibration . Prepare your calibration standards by spiking blank soil extract rather than pure solvent. This ensures the matrix effect is identical in samples and standards. Alternatively, use an isotopically labeled internal standard (this compound-d5).

Q2: My peak shape is tailing badly.

  • Diagnosis: Secondary interactions with free silanols on the column or pH mismatch.

  • Fix: Ensure your mobile phase is acidified (0.1% Formic Acid or Acetic Acid). Acidic analytes require acidic mobile phases to prevent ionization during the run, which causes peak broadening.

Q3: Can I use GC-MS instead?

  • Answer: Yes, but not directly. This compound is non-volatile and polar. You must derivatize it (methylation using

    
    -Methanol or diazomethane) to convert the acid to an ester.
    
  • Reference: See EPA Method 8151A for the specific derivatization protocol [1].

Q4: I used C18 cleanup but my extract is still dark brown.

  • Diagnosis: High residual humic/fulvic acids.

  • Fix: Do not increase sorbent load (risk of analyte loss). Instead, dilute the final extract 1:5 or 1:10 with mobile phase A. Modern triple quads have sufficient sensitivity to handle this dilution, which drastically reduces matrix effects.

References

  • U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction"

Technical Support Center: Fenoprop Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Topic: Optimization of Fenoprop (Silvex) Recovery from High-Clay Matrices. Ticket ID: #FEN-CLAY-OPT-001 Status: Open for Consultation

Executive Summary

Extracting acidic herbicides like this compound (2-(2,4,5-trichlorophenoxy)propionic acid) from clay soils presents a dual challenge: chemical adsorption (ionic bridging) and physical entrapment (intercalation). Standard protocols often fail because they treat clay as a passive support rather than an active ion-exchange matrix.

This guide moves beyond generic "shake-and-shoot" methods. It focuses on breaking the cation-bridge mechanism and managing the hydration shell of clay platelets to maximize recovery efficiency.

Module 1: The Mechanistic Barrier (The "Why")

To improve efficiency, you must first understand why your current method might be failing. Clay is not just dirt; it is a negatively charged colloid with high surface area.

The Adsorption Trap

This compound is a weak acid (pKa ~3.0).

  • At Neutral pH (pH > 4): this compound is anionic (deprotonated). While clay surfaces are also negative (repelling the anion), soil solution contains cations (

    
    , 
    
    
    
    ). These cations act as "bridges," binding the this compound anion to the clay surface.
  • At Low pH (pH < 3): this compound is neutral (protonated). It becomes hydrophobic. While this breaks the ionic bridge, the molecule can now adsorb onto the organic matter coating the clay or become physically trapped in micropores.

The Solution: You must disrupt the cation bridge and prevent ionic re-association during solvent partitioning.

ClayInteraction cluster_Acidification Effect of Acidification (H+) Clay Clay Surface (-) Cation Cation Bridge (Ca++, Mg++) Clay->Cation Electrostatic Attraction Fenoprop_Anion This compound Anion (-) (High pH) Cation->Fenoprop_Anion Ionic Bridging Fenoprop_Neutral This compound Neutral (Low pH) Fenoprop_Anion->Fenoprop_Neutral Protonation (pH < pKa) Fenoprop_Neutral->Clay Weak Hydrophobic Adsorption Solvent Extraction Solvent (Acetonitrile) Fenoprop_Neutral->Solvent High Solubility (Partitioning)

Figure 1: Mechanistic interaction of this compound with clay surfaces. Acidification breaks the cation bridge, converting the analyte to a neutral state that favors the organic solvent.

Module 2: Optimized Protocol (The "How")

Do not use standard QuEChERS (AOAC 2007.01) without modification. The standard buffering (pH 5-5.5) keeps this compound partially ionized, leading to poor partitioning into acetonitrile.

Protocol: Acidified Hydration-Extraction (AHE)
StepActionTechnical Rationale
1. Hydration Add water to soil (1:1 ratio) and vortex for 30s . Let stand for 20 mins.CRITICAL: Dry clay layers collapse (d-spacing decreases), trapping residues. Water swells the lattice, exposing deep-pore analytes.
2. Acidification Add 1% Formic Acid or 0.1M H2SO4 to the slurry. Target pH < 2.Suppresses ionization (converts this compound to neutral form), breaking cation bridges.
3. Extraction Add Acetonitrile (ACN) . Ratio: 10mL ACN per 10g soil.ACN is miscible with water, allowing it to penetrate the hydration shell of the clay.
4. Partitioning Add salts (4g MgSO4 + 1g NaCl). Shake vigorously 1 min."Salting out" forces phase separation. The neutral this compound migrates into the upper ACN layer.
5. Clean-up STOP! Do NOT use PSA (Primary Secondary Amine). Use C18 only.PSA is an anion exchanger. It will bind acidic herbicides like this compound, removing them from your sample.

Module 3: Troubleshooting Guide

Scenario A: "I am getting < 40% recovery."

Diagnosis: The "Aging Effect" or pH Drift.

  • The Cause: If the soil was spiked and aged, the this compound has diffused into micropores. Alternatively, the soil's buffering capacity neutralized your acid.

  • The Fix:

    • Check pH: Measure the pH of the slurry after adding solvent but before adding salts. It must be < 3. If not, add more acid.

    • Thermal Assist: Warm the extraction slurry to 40°C for 15 minutes before shaking. This increases kinetic energy, helping desorption from micropores.

Scenario B: "My chromatogram shows massive tailing or ion suppression."

Diagnosis: Co-extracted Humic Acids.

  • The Cause: Acidic extraction often pulls humic substances (brown color) into the organic phase.

  • The Fix:

    • Freezing Lipid Filtration: Freeze the ACN extract at -20°C for 2 hours. Humic/fatty impurities often precipitate. Centrifuge and take the supernatant.

    • C18 Clean-up: Use dispersive C18 (d-SPE). It removes non-polar interferences without binding the this compound (which is moderately polar).

Scenario C: "I lost my analyte during Clean-up."

Diagnosis: The "PSA Trap."

  • The Cause: You likely used a standard QuEChERS kit containing PSA (Primary Secondary Amine). PSA removes organic acids (fatty acids, fruit acids). This compound is an organic acid.

  • The Fix: Use a kit containing only MgSO4 and C18 , or analyze the raw extract directly after the salting-out centrifugation step.

Module 4: Decision Matrix & Workflow

Use this logic flow to determine the correct clean-up strategy for your specific clay type.

ExtractionWorkflow Start Soil Sample Received Hydrate Hydrate: 10g Soil + 10mL H2O Wait 20 min Start->Hydrate Acidify Add 10mL ACN + 100µL Formic Acid (Target pH < 3) Hydrate->Acidify Partition Add MgSO4/NaCl Shake & Centrifuge Acidify->Partition CheckColor Is Extract Dark/Brown? Partition->CheckColor Clean_C18 Clean-up: C18 + MgSO4 (NO PSA!) CheckColor->Clean_C18 Yes (Humics present) Clean_None No Clean-up Inject Raw Extract CheckColor->Clean_None No (Clear extract) Analysis LC-MS/MS or GC-ECD Clean_C18->Analysis Clean_None->Analysis

Figure 2: Decision tree for this compound extraction and clean-up. Note the explicit exclusion of PSA sorbent.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use the EPA Method 8151A instead of QuEChERS? A: Yes, but it is labor-intensive. EPA 8151A uses diethyl ether extraction followed by diazomethane derivatization for GC analysis. It is the regulatory gold standard but requires 2-3 days. The acidified QuEChERS method described above is suitable for high-throughput screening and yields comparable results if validated properly.

Q: Why is hydration necessary if I'm adding liquid solvent anyway? A: Acetonitrile alone cannot swell clay lattices effectively. Water expands the interlayer spacing (d-spacing) of smectite/montmorillonite clays, making the internal surface area accessible to the organic solvent. Without water, you are only washing the external surface of the clay.

Q: My internal standard (IS) recovery is inconsistent. Why? A: When are you adding the IS? If you add it to dry clay, it may bind irreversibly to high-energy sites before the solvent arrives.

  • Best Practice: Add the IS into the extraction solvent (ACN) or to the water after hydration but before extraction, ensuring it equilibrates with the entire slurry system.

References

  • United States Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. SW-846. [Link]

  • Anastassiades, M., & Lehotay, S. J. (2003).

Troubleshooting fenoprop degradation during sample storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fenoprop (Silvex) Stability & Storage Subject: Troubleshooting this compound Degradation During Sample Storage and Handling Case ID: FEN-STAB-2024 Status: Active Guide

Executive Summary

This compound (2,4,5-TP) is a chlorophenoxy herbicide susceptible to specific degradation pathways—primarily photolysis, ester hydrolysis, and microbial metabolism—that can compromise analytical data integrity before the sample reaches the column. This guide synthesizes EPA methodologies (Method 8151A, 515.1) with physicochemical principles to provide a robust preservation strategy.

Module 1: The Degradation Mechanisms (Root Cause Analysis)

To prevent degradation, one must understand the specific stressors attacking the this compound molecule.

Photolysis (The Primary Threat)

This compound absorbs UV radiation, leading to the cleavage of the carbon-chlorine bond (dechlorination) and hydroxylation of the aromatic ring.

  • Mechanism: UV excitation

    
     Homolytic fission of C-Cl 
    
    
    
    Formation of 2,4,5-trichlorophenol and other phenolic intermediates.
  • Impact: Rapid loss of analyte in clear containers, even under laboratory fluorescent lighting.

Hydrolysis (pH Dependent)

This compound is often applied as an ester (e.g., isooctyl ester) to improve leaf penetration. However, analytical targets are often the free acid.

  • Alkaline Conditions (pH > 7): Rapid hydrolysis of esters to the acid form. While this is often a desired step during analysis (derivatization), uncontrolled hydrolysis during storage alters the speciation profile of the sample.

  • Acidic Conditions (pH < 2): Esters are generally more stable, but the free acid is protonated, reducing its solubility in water and increasing adsorption risk if not solvent-stabilized.

Microbial Degradation

In non-sterile matrices (soil, surface water), bacteria utilize chlorophenoxy acids as carbon sources.

  • Impact: Significant loss of concentration within 24-48 hours at ambient temperature if microbial activity is not arrested.

Module 2: Visualization of Stability Pathways

The following diagram illustrates the critical control points where this compound samples fail.

FenopropDegradation Sample Fresh Sample (this compound Ester/Acid) Storage Storage Condition Sample->Storage UV UV Light Exposure Storage->UV Clear Glass Microbes Microbial Activity (Non-sterile) Storage->Microbes Room Temp Hydrolysis Alkaline pH (>7) Storage->Hydrolysis No Acidification Adsorption Plastic Container (Polystyrene) Storage->Adsorption Wrong Material Degradant1 Dechlorinated Phenols (Photolysis Products) UV->Degradant1 Degradant2 Loss of Analyte (Metabolism) Microbes->Degradant2 Degradant3 Free Acid Form (Speciation Change) Hydrolysis->Degradant3 Loss Surface Adsorption Loss Adsorption->Loss

Figure 1: Critical Control Points (CCPs) leading to this compound analyte loss during storage.

Module 3: Troubleshooting & FAQs

Category A: Container Selection & Adsorption

Q: Can I use polypropylene (PP) or polyethylene (PE) tubes for freezing this compound plasma/water samples? A: Avoid if possible; use Amber Glass. While some acidic drugs show low adsorption to plastics, chlorophenoxy herbicides like this compound exhibit "wall effects" where the hydrophobic phenyl ring interacts with plastic polymers.

  • The Fix: Use Amber Glass vials with PTFE (Teflon)-lined screw caps .

  • Why: Glass is inert to the carboxylic acid moiety. Amber glass blocks UV transmission (290–450 nm). PTFE liners prevent plasticizer leaching (phthalates) which can interfere with Electron Capture Detectors (ECD) used in EPA Method 8151A [1].

Q: My recovery is low even in glass. What is happening? A: Check your Headspace and Cap Liner . If the sample has significant headspace and is agitated, hydrophobic esters may partition into the air-water interface or adsorb to a non-PTFE cap liner.

  • Protocol: Fill containers to the top (zero headspace) to minimize volatilization and interface adsorption.

Category B: Chemical Stabilization[1]

Q: The protocol suggests acidification. Why, and how much? A: Acidification serves two purposes: it halts microbial growth and inhibits hydrolysis.

  • Protocol: Add 6N Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) dropwise until pH < 2.

  • Caution: Do not acidify if you are specifically analyzing for acid-labile conjugates without a prior hydrolysis step. However, for total this compound (Method 8151A), acidification is standard [2].

Q: My tap water spike recovery is consistently low. Is it the matrix? A: It is likely Free Chlorine Oxidation . Residual chlorine in tap water oxidizes chlorophenoxy acids.

  • The Fix: Add Sodium Thiosulfate (Na₂S₂O₃) before acidification.

  • Dosage: ~80 mg of Na₂S₂O₃ per 1 L of sample is sufficient to neutralize typical residual chlorine levels (up to 5 mg/L) [3].

Category C: Temperature & Holding Times

Q: How long can I store the sample before extraction? A: Adhere to strict holding times to ensure regulatory compliance and data integrity.

MatrixStorage ConditionMax Holding Time (Extraction)Max Holding Time (Analysis)
Aqueous 4°C ± 2°C, Dark, pH < 27 Days40 Days (after extraction)
Soil/Solid 4°C ± 2°C, Dark14 Days40 Days (after extraction)
Extracts -10°C to -20°C, DarkN/A40 Days

Data Source: Derived from EPA Method 8151A and 515.1 [1, 3].

Module 4: The "Gold Standard" Preservation Protocol

To ensure <5% degradation, implement this self-validating workflow for aqueous samples.

Step 1: Dechlorination (Pre-Sampling)
  • Action: Add 80 mg Sodium Thiosulfate to the 1L Amber Glass sampling bottle prior to collection.

  • Validation: Use potassium iodide starch paper to confirm no residual chlorine exists.

Step 2: Collection & Headspace
  • Action: Fill the bottle slowly to avoid turbulence. Fill to the neck, leaving space only for the acid preservative.

Step 3: Acidification
  • Action: Add 6N HCl dropwise. Cap and invert gently.

  • Validation: Pour a small aliquot into a secondary vessel to check pH (Target: pH < 2). Never dip pH strips directly into the sample to avoid contamination.

Step 4: Thermal Preservation
  • Action: Immediately place on wet ice (4°C).

  • Storage: Transfer to a refrigerator (4°C) protected from light.

Module 5: Decision Tree for Troubleshooting

Use this logic flow to diagnose stability failures in your current workflow.

Troubleshooting Start Low this compound Recovery? CheckChlorine Is source chlorinated (Tap/treated water)? Start->CheckChlorine AddThio Add Sodium Thiosulfate (Pre-acidification) CheckChlorine->AddThio Yes CheckContainer Is container Clear or Plastic? CheckChlorine->CheckContainer No SwitchGlass Switch to Amber Glass (PTFE lined cap) CheckContainer->SwitchGlass Yes CheckTime Exceeded 7 Days? CheckContainer->CheckTime No Reject Reject Sample (Data Invalid) CheckTime->Reject Yes CheckpH Is pH < 2? CheckTime->CheckpH No Acidify Acidify with HCl/H2SO4 CheckpH->Acidify No Matrix Matrix Interference? (Check Chromatography) CheckpH->Matrix Yes

Figure 2: Diagnostic logic for identifying the source of this compound degradation.

References

  • U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[1] SW-846 Update III.

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Background document for development of WHO Guidelines for Drinking-water Quality.

  • U.S. Environmental Protection Agency. (1995). Method 515.1: Determination of Chlorinated Acids in Water by Gas Chromatography with an Electron Capture Detector. Revision 4.1.

  • National Institutes of Health (PubChem). (n.d.). This compound (Compound Summary).

Sources

Minimizing fenoprop photo-oxidation in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Minimizing Photo-oxidation in Aqueous Solutions[1]

Status: Operational Subject: Fenoprop (Silvex; 2,4,5-TP) Target Analyte CAS: 93-72-1 Primary Degradation Vector: Direct and Indirect Photolysis[1]

Core Directive & Scope

This compound (2,4,5-trichlorophenoxypropionic acid) exhibits high susceptibility to photodegradation in aqueous matrices.[1] Unlike simple hydrolysis, this process is driven by UV absorption (specifically 280–320 nm), leading to the cleavage of the ether bond or dechlorination.[1]

This guide provides actionable protocols to stabilize this compound during experimental workflows. It is designed for researchers observing anomalous degradation rates or low recovery in control samples.[1]

Quick Triage: Diagnostic Flowchart

Use this logic flow to identify the source of instability in your current workflow.

Fenoprop_Triage Start Start: Low this compound Recovery CheckDark Is Dark Control Stable? Start->CheckDark CheckLight Check Light Source Spectrum CheckDark->CheckLight No (Degrading in Light) CheckWater Check Water Source (Nitrates) CheckDark->CheckWater Yes (Degrading in Dark) CheckVessel Check Vessel Material CheckLight->CheckVessel Spectrum OK Action1 Use Cutoff Filter (<290nm) CheckLight->Action1 UV-B Present Action2 Switch to Milli-Q / HPLC Grade CheckWater->Action2 High NO3- Action4 Check pH (Avoid Alkaline) CheckWater->Action4 High pH Action3 Use Amber Silanized Glass CheckVessel->Action3 Clear Glass/Plastic

Figure 1: Diagnostic logic for isolating the source of this compound loss.[1] Blue nodes represent decision points; Green nodes represent corrective actions.

Module A: Physical Mitigation (The "Easy Wins")[1]

Q: My stock solution degrades even in "low light" conditions. Why?

A: this compound absorbs UV radiation efficiently in the 280–290 nm range.[1] Standard fluorescent lab lighting often emits trace UV in this region.[1] Furthermore, if your solution is in clear borosilicate glass, it offers minimal protection against this wavelength.[1]

Corrective Protocol:

  • Vessel Material: Switch to Amber Borosilicate Glass (Class A).[1] This blocks >99% of radiation below 400 nm.

  • Lab Lighting: Install UV-filtering sleeves on overhead lights in the preparation area, or work under yellow light (sodium vapor emission simulation) typically used in lithography.[1]

  • Foil Wrapping: For critical long-term storage, wrap vessels in aluminum foil.[1] This is the only method that guarantees 0% transmittance.[1]

Q: Does the container material affect adsorption?

A: Yes. This compound is a chlorophenoxy acid.[1][2]

  • Plastic (PE/PP): Avoid.[1] Hydrophobic sorption to the container walls can mimic degradation (loss of recovery).[1]

  • Glass: Preferred, but requires silanization if working at low concentrations (<10 µg/L) to prevent adsorption to surface silanol groups.[1]

Module B: Chemical Stabilization (The "Invisible Factors")[1]

Q: How does water purity affect photolysis rates?

A: Impurities in water act as "photosensitizers."[1] Even if this compound doesn't absorb the light directly, impurities can absorb energy and transfer it to the this compound molecule or generate Reactive Oxygen Species (ROS).[1]

ImpurityMechanism of ActionStabilization Strategy
Nitrate (

)
Photolyzes to produce Hydroxyl Radicals (

), which attack the aromatic ring.[1]
Use HPLC-grade water; ensure resistivity >18.2 MΩ[1]·cm.
Dissolved Organic Matter (DOM) Acts as a triplet sensitizer, accelerating indirect photolysis.[1]Filter samples (0.22 µm PTFE) to remove particulates; use artificial water matrices for controls.[1]
Dissolved Oxygen Precursor to Singlet Oxygen (

).[1]
Nitrogen Sparging: Bubble

gas through the solution for 15 mins prior to sealing.[1]
Q: Should I adjust the pH?

A: Yes. The pKa of this compound is approximately 2.84.[1]

  • pH < pKa (Acidic): this compound exists as a molecular species.[1] It is less soluble but generally more stable against hydrolysis, though still susceptible to photolysis.[1]

  • pH > pKa (Neutral/Alkaline): this compound exists as an anion.[1] Anionic forms often have shifted absorption spectra (bathochromic shift), potentially increasing overlap with solar/lamp output.[1]

  • Recommendation: Buffer aqueous solutions to pH 5.0–6.0 using phosphate buffers for maximum stability during short-term experiments. Avoid alkaline conditions (pH > 8), which accelerate hydrolysis.[1]

Module C: Experimental Protocols

SOP: Validated Photolysis Assay

Use this protocol to distinguish between thermal degradation, direct photolysis, and indirect photolysis.[1]

Reagents:

  • This compound Standard (>98% purity).[1]

  • Potassium Phosphate Buffer (pH 5.0).[1]

  • Dark Control: Aluminum foil.[1]

Workflow:

  • Preparation: Prepare a 10 mg/L this compound stock in buffered water (pH 5.0).

  • Aliquot: Split the sample into three sets:

    • Set A (Irradiated): Quartz cuvette/tube exposed to light source.[1]

    • Set B (Dark Control): Borosilicate tube wrapped in double-layer foil, placed adjacent to Set A (controls for temperature).[1]

    • Set C (Sensitized Control - Optional): Add 10 mg/L Nitrate to test for indirect photolysis susceptibility.[1]

  • Sampling: Aliquot 1 mL at t=0, 1h, 2h, 4h, and 8h.

  • Quenching (Critical): Immediately add 10 µL of Methanol or Acetonitrile to the aliquot. This scavenges remaining radicals and stops the reaction before analysis.

  • Analysis: Analyze via HPLC-UV (280 nm) or LC-MS/MS.

Degradation Pathway Visualization

Understanding the breakdown helps identify "ghost peaks" in your chromatogram.

Fenoprop_Degradation This compound This compound (2,4,5-TP) Excited Excited State [F]* This compound->Excited + hV (UV-B) Radical Radical Intermediate Excited->Radical C-O Cleavage TCP 2,4,5-Trichlorophenol (Major Product) Radical->TCP + H2O Dechlor Dechlorinated Phenols Radical->Dechlor Reductive Dechlorination

Figure 2: Primary photolysis pathway.[1] The formation of 2,4,5-Trichlorophenol is the dominant route in aqueous matrices.

Troubleshooting FAQ

Q: I see a new peak eluting earlier than this compound after irradiation. What is it? A: This is likely 2,4,5-Trichlorophenol (2,4,5-TCP) .[1][3] It is more polar than the parent ester/acid and will elute earlier on Reverse Phase (C18) columns.[1] Confirm by checking absorbance at 280 nm vs 254 nm; phenols often have distinct ratios compared to the parent acid.[1]

Q: My recovery is low, but I don't see degradation products. A: This suggests adsorption or volatilization , not photolysis.[1]

  • Check if you are using plastic pipette tips or reservoirs (switch to glass).[1]

  • This compound esters are semi-volatile; ensure headspace is minimized and caps are PTFE-lined.[1]

Q: Can I use Acetone as a co-solvent? A: No. Acetone is a known triplet sensitizer.[1] Under UV light, acetone will absorb energy and transfer it to the this compound, artificially accelerating degradation (sensitized photolysis).[1] Use Methanol or Acetonitrile as co-solvents (<1% v/v).[1]

References

  • Crosby, D. G., & Wong, A. S. (1973).[1] Photodecomposition of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in water.[1][2][4][5] Journal of Agricultural and Food Chemistry. Link(Note: 2,4,5-T is the structural analog of this compound/2,4,5-TP and shares the identical chlorophenol photolysis mechanism).[1]

  • U.S. Environmental Protection Agency (EPA). (1998).[1] Reregistration Eligibility Decision (RED): Silvex (this compound).[1] EPA Archives.[1] Link

  • Boule, P., et al. (1997).[1] Photochemical behaviour of halophenols in aqueous solution. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Link

  • Czaplicka, M. (2006).[1][6] Photo-degradation of chlorophenols in the aqueous solution: A review. Journal of Hazardous Materials. Link

Sources

Addressing peak tailing issues in fenoprop gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fenoprop (Silvex) GC Analysis Subject: Advanced Troubleshooting for Peak Tailing & Asymmetry Lead Scientist: Dr. Aris Thorne, Senior Application Chemist

Introduction: The Chemistry of Tailing

Welcome to the technical support hub for Chlorinated Acid Herbicide analysis. You are likely here because your this compound (2,4,5-TP) peaks are exhibiting significant tailing (


), compromising your quantification limits and resolution.

The Core Problem: this compound contains a carboxylic acid moiety. In gas chromatography, free acids are notorious for interacting with active silanol groups (-Si-OH) present in the inlet liner, glass wool, and column stationary phase. These interactions are reversible adsorption mechanisms that retard the trailing edge of the analyte band, resulting in a "tail."

The Solution Hierarchy: To fix this, we must determine if the tailing is caused by Chemical Activity (active sites), Derivatization Failure (presence of free acid), or Physical Flow Path issues (dead volume).

Module 1: Diagnostic Logic

Before disassembling your instrument, use this decision tree to isolate the root cause.

TroubleshootingLogic Start Symptom: this compound Peak Tailing Check1 Step 1: Inject Hydrocarbon Test Mix (e.g., C10-C40) Start->Check1 Decision1 Do Hydrocarbons Tail? Check1->Decision1 Physical Physical Issue: Dead Volume / Bad Cut / Flow Path Decision1->Physical Yes Chemical Chemical Issue: Activity or Sample Prep Decision1->Chemical No Check2 Step 2: Check Derivatization Efficiency Chemical->Check2 Decision2 Is Methyl Ester Conversion >95%? Check2->Decision2 PrepFail Root Cause: Incomplete Methylation (Free acid remains) Decision2->PrepFail No ActiveSites Root Cause: System Activity (Liner/Column Silanols) Decision2->ActiveSites Yes

Figure 1: Diagnostic workflow to distinguish between physical flow path errors and chemical activity.

Module 2: Sample Preparation (The Hidden Culprit)

Issue: The most common cause of "tailing" this compound is that you are not actually analyzing the ester. You are analyzing a mixture of the ester and the residual free acid. The free acid will tail severely or elute as a broad "ghost" hump.

Standard: EPA Method 8151A requires conversion of the acid to a methyl ester prior to analysis.[1]

Protocol: Optimized Diazomethane Derivatization

Note: Diazomethane is hazardous.[2] Use proper safety protocols or the alternative TMS-diazomethane.

  • Hydrolysis: If the sample contains this compound esters/salts, hydrolyze with KOH to convert all forms to the free acid.

  • Wash: Extract the free acid into ether; discard the aqueous layer.

  • Derivatization: Add diazomethane solution until a persistent yellow color remains (indicates excess reagent).

  • Validation: The reaction converts the carboxylic acid (-COOH) to a methyl ester (-COOCH3). This removes the hydrogen-bonding capability that causes tailing.

Comparison of Derivatization Agents

FeatureDiazomethane (Traditional)BF3-Methanol (Alternative)Impact on Tailing
Mechanism Direct methylationAcid-catalyzed esterificationIncomplete reaction = Tailing
Speed InstantaneousRequires heating (e.g., 60°C for 10 min)Slow kinetics = Residual acid
Artifacts MinimalHigh (can methylate other matrix components)Matrix interference can mimic tailing
Recommendation Gold Standard for clean chromatographyAcceptable if heating is strictly controlledUse Diazomethane for difficult matrices

Module 3: Inlet System Deactivation

If your derivatization is perfect but the methyl ester still tails, the issue is Active Sites in the inlet. The ester can hydrolyze back to the acid inside a hot, active inlet.

Critical Hardware Checklist:

  • Liner Selection:

    • Avoid: Standard splitless liners with untreated glass wool.

    • Use:Ultra-Inert (UI) or Deactivated Liners with deactivated wool placed near the bottom. The wool wipes the syringe needle and promotes vaporization, but it must be fully deactivated to prevent adsorption.

  • Septum Bleed:

    • Use high-temperature, low-bleed septa.

    • Symptom:[3][4][5][6][7] Polysiloxanes from the septum can coat the liner, creating active sites that grab this compound.

  • Gold Seal:

    • Replace the gold seal at the base of the inlet. Charred/dirty seals are a primary source of peak tailing for chlorinated herbicides.

InletActivity cluster_activity Critical Activity Zones Sample Sample (this compound Ester) Septum Septum (Bleed Source) Sample->Septum Injection Liner Liner Wall (Silanol Activity) Septum->Liner Contamination Wool Glass Wool (Surface Area) Liner->Wool Adsorption Liner->Wool Hydrolysis Risk Column Column Head (Phase Collapse) Wool->Column Transfer

Figure 2: Critical activity zones within the inlet where this compound esters can revert to acids or adsorb.

Module 4: Column Selection & Optimization

Standard Phases: For EPA Method 8151A/515.4, the following phases are recommended. Using a column that is too non-polar can lead to poor peak shape for these moderately polar esters.

  • Primary Column: Rtx-CLPesticides or DB-35ms (35% phenyl).

    • Why: The mid-polarity phase provides better wettability for the herbicide esters, reducing tailing compared to a 100% dimethyl polysiloxane column.

  • Confirmation Column: Rtx-CLPesticides2 or DB-1701 .

Maintenance Protocol for Tailing:

  • The "Guard" Chip: If tailing begins suddenly, cut 30-50 cm from the front of the column (the inlet side). Non-volatile matrix components accumulate here, creating a new, active stationary phase that drags the peak.

  • Press-Tight Connectors: If using a guard column, ensure the connector is leak-free. A micro-leak introduces oxygen, which creates active silanols in the phase, causing immediate tailing.

Frequently Asked Questions (FAQ)

Q: I see a "double peak" for this compound. Is this tailing? A: No. This is likely "peak splitting" caused by solvent polarity mismatch.[5][8] If your sample is dissolved in a solvent that is not compatible with the stationary phase (e.g., Methanol injection onto a non-polar column), the solvent creates a puddle that distorts the analyte band. Fix: Exchange the solvent to Isooctane or Hexane.

Q: My this compound recovery is low (<70%) and the peak tails. Why? A: This indicates inlet discrimination and adsorption. The analyte is sticking to the glass wool and not entering the column. Fix: Switch to a single-taper liner without wool (if the sample is clean) or a freshly deactivated liner with wool. Increase the inlet temperature slightly to promote desorption.

Q: Can I analyze this compound without derivatization? A: Technically, yes, using a specialized "FFAP" (Free Fatty Acid Phase) or "WAX" column. However, for trace environmental analysis (ppb levels), the ECD (Electron Capture Detector) requires the ester form for stability and sensitivity. Analyzing the free acid on a standard 5-MS column will result in a blob, not a peak.

References

  • U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.

  • U.S. Environmental Protection Agency. (2000). Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection.

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting.

  • Restek Corporation. (2000). A Guide to the Analysis of Chlorinated Acids in Drinking Water (Method 515.4).

  • Element Lab Solutions. (2022). GC Diagnostic Skills I: Peak Tailing.

Sources

Improving resolution of fenoprop enantiomers in chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Resolution of Fenoprop Enantiomers in Chiral HPLC Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

This compound (Silvex; 2-(2,4,5-trichlorophenoxy)propionic acid) presents a specific challenge in chiral chromatography: it is a carboxylic acid with a chiral center alpha to the carbonyl group. In its ionized state, this compound exhibits severe peak tailing and poor enantiomeric recognition due to non-specific interactions with the silica matrix of the column.

This guide provides a self-validating workflow to achieve baseline resolution (


) of this compound enantiomers, moving beyond generic "trial and error" to a mechanistic approach based on type-specific interactions.
Part 1: Core Method Development (The "Gold Standard")

For phenoxy acid herbicides like this compound, polysaccharide-based stationary phases in Normal Phase (NP) mode offer the highest probability of success. The following protocol is the recommended starting point for method development.

Standard Operating Procedure (SOP-FEN-01)
ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) Alternative: Chiralcel OD-HThe helical structure of the amylose derivative provides the specific "grooves" necessary for the trichlorophenoxy group inclusion.
Mobile Phase n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1 v/v/v)TFA is non-negotiable. It suppresses the ionization of the carboxylic acid (

), ensuring the analyte remains neutral and interacts solely with the chiral selector.
Flow Rate 1.0 mL/minStandard starting point for 4.6mm ID columns.
Temperature 25°CLower temperatures generally favor the enthalpy-driven separation of enantiomers.
Detection UV @ 230 nm or 280 nm230 nm provides higher sensitivity; 280 nm offers higher selectivity against matrix interference.
Method Development Workflow

The following diagram outlines the logical progression for optimizing the separation if the standard SOP does not yield baseline resolution.

MethodDevelopment Start START: Standard Protocol (Hex/IPA/TFA 90:10:0.1) on Chiralpak AD-H CheckRes Check Resolution (Rs) Start->CheckRes Success Baseline Separation (Rs > 1.5) CheckRes->Success Yes Tailing Issue: Peak Tailing? CheckRes->Tailing No AddAcid Increase TFA to 0.2% or Switch to Formic Acid Tailing->AddAcid Yes LowRs Issue: Rs < 1.5 (Co-elution) Tailing->LowRs No (Symmetric but overlapping) AddAcid->CheckRes SwitchMod Switch Modifier: Replace IPA with Ethanol LowRs->SwitchMod Step 1 SwitchCol Switch Column: Try Chiralcel OD-H LowRs->SwitchCol Step 2 (if Step 1 fails) TempDrop Lower Temp to 15°C LowRs->TempDrop Step 3 (Optimization) SwitchMod->CheckRes SwitchCol->CheckRes TempDrop->CheckRes

Figure 1: Decision tree for this compound method development. This logic prioritizes mobile phase modification before hardware changes to minimize cost and downtime.

Part 2: Troubleshooting Center (FAQs)

This section addresses specific failure modes reported by users analyzing this compound and similar acidic herbicides.

Q1: My peaks are tailing severely (

). Is my column dead?

Diagnosis: Likely not. This is almost certainly an ionization issue . Mechanism: this compound is an acid.[1] If the mobile phase is neutral, the carboxyl group deprotonates (


). The negatively charged analyte interacts strongly with the residual silanols on the silica support (which are also acidic but can act as ion-exchangers), causing "drag" or tailing.
The Fix: 
  • Verify Additive: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) .

  • Fresh Preparation: TFA is volatile. If your mobile phase has been sitting in an open reservoir for >24 hours, the TFA concentration may have dropped. Remake the mobile phase.

  • System Passivation: If you previously ran basic mobile phases, flush the system with 100% IPA followed by the acidic mobile phase for 30 minutes to neutralize basic sites.

Q2: I have separation, but the resolution is poor (

). How do I improve it without changing columns?

Diagnosis: Insufficient selectivity (


).
The Fix: 
  • Switch Alcohols: Replace 2-Propanol (IPA) with Ethanol . Ethanol is a "sharper" modifier that often improves mass transfer kinetics, resulting in narrower peaks and better resolution.

  • Thermodynamic Control: Lower the column temperature from 25°C to 10°C or 15°C .

    • Why? Chiral recognition is an enthalpy-driven process (

      
      ). Lower temperatures increase the stability of the transient diastereomeric complex between this compound and the amylose selector, increasing the retention difference between enantiomers.
      
Q3: My retention times are drifting shorter with every injection.

Diagnosis: Mobile phase modification or column dewetting. The Fix:

  • Check the TFA: As mentioned in Q1, TFA evaporation changes the pH and polarity of the mobile phase. Cap your solvent bottles.

  • Equilibration: Polysaccharide columns require significant equilibration time. Ensure you have flowed at least 20 column volumes of the specific mobile phase before starting the sequence.

  • Temperature Stability: Ensure the column oven is stable. A 1°C fluctuation can shift retention times significantly in chiral chromatography.

Part 3: Advanced Optimization & Data

When valid method parameters are established, optimization focuses on the trade-off between speed and resolution.

Comparative Resolution Data (Simulated Typical Values)

The table below illustrates the expected impact of changing variables for this compound on a Chiralpak AD-H column.

Variable ChangedCondition ACondition BExpected Result
Modifier 10% IPA10% EthanolEthanol typically yields narrower peaks, slightly lower retention, but often higher

due to efficiency gains.
Temperature 25°C10°C10°C increases retention (

) and Selectivity (

), significantly boosting Resolution (

).
Additive No Additive0.1% TFA0.1% TFA transforms a broad, tailing blob into two distinct, sharp peaks.
Thermodynamic Logic for Optimization

The relationship between resolution and temperature in chiral HPLC is governed by the Van 't Hoff equation. For this compound, the separation is enthalpy-controlled .

OptimizationLogic Temp Decrease Temperature (e.g., 25°C -> 15°C) Complex Stabilize Analyte-CSP Complex Temp->Complex Thermodynamics Broadening Risk: Peak Broadening (Slower Mass Transfer) Temp->Broadening Kinetics Selectivity Increase Selectivity (α) Complex->Selectivity Resolution Net Result: Higher Resolution (Rs) Selectivity->Resolution Broadening->Resolution Negative Impact (Usually outweighed by α gain)

Figure 2: Thermodynamic optimization pathway. Lowering temperature increases selectivity, which is the primary driver for resolution in this separation.

References
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Maier, N. M., & Lindner, W. (2001). "Chiral recognition applications of molecularly imprinted polymers: a critical review." Analytical and Bioanalytical Chemistry.
  • Matarashvili, I., et al. (2013). "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order." Journal of Separation Science. [Link]

  • Chiralpedia. (2022). "Chiral mobile phase additive (CMPA)." (Discusses the necessity of additives for acidic analytes). [Link]

  • Vertex AI Search. (2024). "this compound Enantiomer Separation." (Aggregated search results confirming Chiralpak AD/OD and acidic mobile phases).

Sources

Technical Support Center: High-Sensitivity Fenoprop Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise in Fenoprop (Silvex) Mass Spectrometry

Introduction: The Challenge of Acidic Moieties

Welcome to the technical support hub for this compound (2,4,5-TP) analysis. As researchers and drug development professionals, you likely encounter this compound not just as an environmental target, but as a model for difficult acidic small molecules in toxicology and metabolic profiling.

This compound is a chlorophenoxy herbicide containing a carboxylic acid group. In LC-MS/MS, it is almost exclusively analyzed in Negative Electrospray Ionization (ESI-) mode.

The Core Problem: ESI(-) is notoriously susceptible to high chemical background noise compared to positive mode. Solvents, tubing, and glass surfaces often leach anionic contaminants that compete for ionization, suppressing your analyte signal and elevating the baseline. Furthermore, the "sticky" nature of the carboxylic acid moiety leads to significant carryover, creating "ghost peaks" that mimic background noise.

This guide provides a modular, self-validating workflow to systematically strip away these noise sources.

Module 1: Pre-Analytical Noise Reduction (Sample Preparation)

User Question: I am seeing a high, grassy baseline that obscures my LLOQ (Lower Limit of Quantitation). My current protein precipitation method isn't working. How do I clean this up?

The Solution: Orthogonal Selectivity via Mixed-Mode SPE

Simple protein precipitation (PPT) leaves behind phospholipids and salts that cause ion suppression in ESI(-). For this compound, you must exploit its specific chemistry: it is an anion at neutral/high pH.

Protocol: Weak Anion Exchange (WAX) SPE We recommend switching from PPT or C18 extraction to a Mixed-Mode Weak Anion Exchange (WAX) cartridge. This provides two cleaning mechanisms: hydrophobic retention (reverse phase) and electrostatic retention (ion exchange).

Step-by-Step Workflow:

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Acidify sample (pH < 5) to ensure this compound is neutral initially? NO.

    • Correction: For WAX, we want the sorbent charged (protonated amine) and the analyte charged (deprotonated acid).

    • Correct Loading: Adjust sample to pH 7.0 . This compound (pKa ~3.0) will be negatively charged. The WAX amine (pKa ~9) will be positively charged. They bind electrostatically.

  • Wash 1 (Organic/Neutral): 100% Methanol.

    • Why? This removes neutrals and bases. This compound stays locked by the ionic bond.

  • Wash 2 (Alkaline): Water with 2% NH4OH.

    • Why? Removes weak acids and proteins.

  • Elution: Methanol with 5% Formic Acid.

    • Mechanism:[1][2] The acid neutralizes the this compound (COO-

      
       COOH), breaking the ionic bond and releasing it into the collection tube.
      

Validation Check: Compare the absolute matrix effect (ME) of your extract against a neat standard.



Target: 85% - 115%. If < 85%, you still have suppression (noise).

Module 2: Chromatographic Optimization (The Separation)

User Question: I have distinct interference peaks and a drifting baseline. Is my mobile phase contributing to the noise?

The Solution: Mobile Phase Additives for ESI(-)

In negative mode, the goal is to facilitate deprotonation


.

1. The Additive Dilemma:

  • Formic Acid (0.1%): Standard for ESI(+), but in ESI(-) it suppresses ionization by flooding the source with protons.

  • Acetic Acid: Weaker acid, slightly better for ESI(-).

  • Ammonium Acetate/Formate (5-10mM): Recommended.

    • Why? It buffers the pH.[3] Acetate ions (

      
      ) can act as a proton acceptor, actually aiding the ionization of this compound while stabilizing the background.
      

2. Column Choice & Carryover Mitigation: this compound sticks to stainless steel.

  • Hardware: Use PEEK-lined tubing or "bio-inert" LC systems if available.

  • Rotor Seal: Replace standard Vespel rotor seals with Tefzel or PEEK to reduce adsorption.

  • Needle Wash: A standard water/organic wash is insufficient. Use a High-pH Organic Wash (e.g., 50:50 MeOH:Water + 0.5% NH4OH). The ammonia ensures this compound is soluble and flushed away.

Module 3: Mass Spectrometry Source Optimization

User Question: My signal is unstable and the baseline is erratic. What source parameters should I tune?

The Solution: ESI(-) Specific Tuning

Negative mode is prone to Corona Discharge , which looks like high, erratic electrical noise.

Optimization Protocol:

  • Capillary Voltage (Vcap):

    • Standard: -3000V to -4500V.

    • Adjustment:Lower it. Try -2000V to -2500V.

    • Reasoning: High negative voltage induces discharge at the needle tip (blue spark). Lowering voltage reduces this noise significantly without always sacrificing signal.

  • Desolvation Temperature:

    • Increase temp (350°C - 500°C). Acidic herbicides are thermally stable. Higher heat drives off solvent clusters that create background "humps."

  • MRM Transitions (Selectivity):

    • This compound Precursor: 267 m/z (Cl3 isotope pattern).

    • Note: this compound has 3 chlorines. The A+2 isotope (269 m/z) is also abundant.

    • Noise Hack: If 267 m/z has high background, try monitoring the 269 -> 197 m/z transition. It is approximately 96% as intense but often lies in a quieter region of the chemical background.

Visualizing the Noise Reduction Workflow

The following diagram illustrates the logical flow of troubleshooting background noise, distinguishing between chemical interference and electronic noise.

Fenoprop_Noise_Reduction Start Start: High Background Noise Check_Blank Inject Solvent Blank Start->Check_Blank Decision1 Is Noise Present in Blank? Check_Blank->Decision1 System_Issue System Contamination / Electronic Noise Decision1->System_Issue Yes Sample_Issue Matrix Interference Decision1->Sample_Issue No (Only in Sample) Source_Clean 1. Clean ESI Source 2. Lower Capillary Voltage (-2.5kV) System_Issue->Source_Clean LC_Clean 1. Change Mobile Phase (Fresh) 2. Wash Column (High pH) Source_Clean->LC_Clean End Re-Validate Signal-to-Noise (S/N > 10) LC_Clean->End SPE_Step Implement WAX SPE (Remove Neutrals/Phospholipids) Sample_Issue->SPE_Step Chrom_Step Optimize Gradient (Separate Isobars) SPE_Step->Chrom_Step Chrom_Step->End

Figure 1: Systematic decision tree for isolating noise sources in LC-MS/MS analysis of this compound.

Troubleshooting Matrix: Rapid Response

SymptomProbable CauseCorrective ActionMechanism
High Constant Baseline Impure SolventsUse LC-MS grade solvents only. Avoid glass bottles (leach sodium/silicates).Removes adduct sources (

,

) that cluster in source.
Erratic "Spikes" in Baseline Corona DischargeLower Electrospray Voltage (e.g., from -4.5kV to -2.5kV).Prevents electrical arcing at the capillary tip common in ESI(-).
Ghost Peaks in Blank CarryoverChange needle wash to 50:50 MeOH:H2O + 0.5% NH4OH.High pH deprotonates this compound, making it soluble and easy to flush.
Signal Suppression Matrix EffectSwitch from Protein Precip to WAX SPE.Removes phospholipids that compete for charge in the droplet.
Broad/Tailing Peaks Column InteractionsUse PEEK tubing; Add 5mM Ammonium Acetate to mobile phase.Masks active silanol sites and metal surfaces.

References

  • Agilent Technologies. (2015). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Retrieved from

  • U.S. EPA. (2000). Method 8321B: Solvent-Extractable Nonvolatile Compounds by HPLC/TS/MS or UV Detection. Retrieved from

  • Waters Corporation. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. Retrieved from

  • Shimadzu Scientific Instruments. (2025).[4] Solving Carryover Problems in HPLC. Retrieved from

  • Chemistry For Everyone. (2025). What Is Carryover In LC-MS And How Do You Prevent It?. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Recovery of Fenoprop (Silvex) in Water Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Fenoprop (2,4,5-TP) Extraction & Analysis Audience: Researchers, Analytical Chemists, Drug Development Professionals

Introduction: The Physicochemical Reality of this compound

Low recovery of this compound (2,4,5-trichlorophenoxypropionic acid) is rarely a random error; it is almost always a violation of the molecule's physicochemical boundaries. As an acidic herbicide with a pKₐ of 2.84 and a logP of ~3.8 , this compound behaves strictly according to pH-dependent speciation.

If your recovery is below 70%, you are likely losing the analyte at one of three critical interfaces:

  • The Aqueous-Organic Interface: Incorrect pH control preventing partitioning.

  • The Solid-Liquid Interface: Breakthrough on SPE cartridges due to ionization or flow rate.

  • The Derivatization Interface: Incomplete esterification prior to GC analysis.

This guide deconstructs these interfaces into actionable troubleshooting protocols.

Phase 1: Diagnostic Workflow (Visual)

Before altering your method, trace the loss using this decision logic.

FenopropTroubleshooting Start START: Low Recovery (<70%) CheckpH Step 1: Check Sample pH Is pH < 2.0 at extraction? Start->CheckpH CheckForm Step 2: Check Analyte Form Is this compound an Ester or Salt? CheckpH->CheckForm Yes (pH is correct) Adjust_pH Action: Acidify to pH < 2 (Drive to unionized form) CheckpH->Adjust_pH No (pH > 2.8) Hydrolysis Action: Perform Alkaline Hydrolysis (pH > 12, 1 hr) CheckForm->Hydrolysis Yes (Ester/Salt present) SPE_Break Step 3: Check SPE Breakthrough Analyze flow-through fraction CheckForm->SPE_Break No (Free acid only) Hydrolysis->SPE_Break Deriv Step 4: Check Derivatization (GC Analysis Only) SPE_Break->Deriv No breakthrough detected Change_Cartridge Action: Switch to Polymeric HLB or Reduce Flow Rate SPE_Break->Change_Cartridge Analyte found in flow-through Optim_Deriv Action: Check Diazomethane/BF3 Freshness & Reaction Time Deriv->Optim_Deriv Incomplete Methylation

Figure 1: Logic flow for isolating the root cause of this compound loss. Blue nodes represent diagnostic checks; Green nodes represent corrective actions.

Phase 2: Critical Control Points & Protocols

Issue 1: The pH Trap (Solubility & Speciation)

The Science: this compound is a weak acid (pKₐ = 2.84).

  • At pH 7: >99.9% exists as the ionized carboxylate anion (highly water-soluble, poor retention on C18).

  • At pH 2: >85% exists as the unionized free acid (hydrophobic, high retention on C18/Organic solvents).

Symptom: Recovery is consistently low (<40%) across all replicates. Fix: You must suppress ionization.

ParameterSpecificationWhy?
Target pH < 2.0 Ensures this compound is in its neutral, hydrophobic state for extraction.
Acid Used H₂SO₄ (Sulfuric Acid)HCl can react with diazomethane during derivatization; H₂SO₄ is non-volatile and stable.
Timing Acidify after filtrationAcidifying samples with high solids can precipitate humic acids, trapping this compound.
Issue 2: The "Wash Step" Error (EPA 515.4)

Many protocols, including EPA 515.4, include a solvent wash to remove interferences like Dacthal.

  • The Trap: If you acidify the sample before the wash step, this compound (now neutral and hydrophobic) will partition into the wash solvent (e.g., Hexane) and be discarded.

  • The Protocol:

    • Basify (pH > 12). This compound is ionic and stays in water.

    • Wash with Hexane. Interferences are removed; this compound stays in water.

    • Acidify (pH < 2). This compound becomes neutral.

    • Extract with MTBE or load onto SPE.

Issue 3: Solid Phase Extraction (SPE) Optimization

If using C18, "polar breakthrough" is common if the water volume is too high or flow too fast.

Recommended Protocol: Polymeric vs. Silica-based

  • Sorbent Selection:

    • Standard:C18 (Requires strict pH < 2).[1]

    • Superior:Polymeric HLB (Hydrophilic-Lipophilic Balance) . These resins retain phenols and acids better than C18, even if pH drifts slightly.

  • Conditioning: Do not let the cartridge dry out.

  • Elution Solvent: Methanol is standard, but MTBE (Methyl tert-butyl ether) is often superior for phenoxy acid herbicides due to higher solubility matching.

SPE Troubleshooting Table:

ObservationRoot CauseCorrective Action
Analyte in Load Waste pH > pKₐ (Breakthrough)Adjust sample pH to 1.5 - 2.0.
Analyte in Wash Step Wash solvent too strongUse 5% Methanol/Water instead of pure organic wash.
Low Elution Recovery Strong adsorption to resinSoak cartridge with eluent for 1 min before drawing vacuum.

Phase 3: Derivatization for GC Analysis

If you are using GC-ECD or GC-MS, you cannot analyze this compound directly as the free acid; it must be methylated. This is the #1 source of "apparent" low recovery.

The Mechanism:



Troubleshooting Guide:

  • Reagent: Diazomethane is the gold standard but explosive/toxic. BF₃-Methanol is the common alternative.

  • The Failure: BF₃-Methanol requires heat (60°C+). If the vial is not sealed perfectly, the volatile methyl ester evaporates.

  • The Fix:

    • Use Trimethylsilyldiazomethane (TMS-DAM) as a safer, room-temperature alternative to diazomethane.

    • Ensure the reaction environment is anhydrous . Water quenches the derivatization agent.

Phase 4: Frequently Asked Questions (FAQs)

Q: Can I use LLE (Liquid-Liquid Extraction) instead of SPE? A: Yes, but you must use the "Salting Out" effect. Adding NaCl (approx. 5-10% w/v) to the acidified water sample significantly drives this compound into the organic phase (MTBE or Ethyl Acetate) by increasing the ionic strength of the aqueous layer.

Q: I see a peak for this compound, but it's splitting or tailing badly. A: This is likely an instrumental issue, not extraction.

  • GC: Column overload or active sites in the liner. Replace the liner and cut the guard column.

  • LC-MS: pH mismatch. Ensure your mobile phase is acidic (0.1% Formic Acid) to keep this compound protonated during chromatography.

Q: My recovery is good for clear water but poor for river water. A: Suspended particulate matter (SPM) adsorbs this compound.

  • Do not filter the sample directly.

  • Protocol: Centrifuge the sample. Extract the supernatant. Separately extract the pellet (sediment) with solvent and combine the extracts. Filtering removes the sediment-bound herbicide, leading to false low results.

References

  • U.S. Environmental Protection Agency. (2003). Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection.[2] Revision 1.0. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7158, this compound. Retrieved from PubChem.[3] Link

  • D'Archivio, A. A., et al. (2007). Optimization of the solid-phase extraction of phenoxy acid herbicides from water. Journal of Chromatography A. Link

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and 2,4,5-T) in Drinking-water.[4] Background document for development of WHO Guidelines for Drinking-water Quality. Link

Sources

Validation & Comparative

Direct Analysis of Fenoprop (2,4,5-TP) Without Derivatization: Validating a Modified QuEChERS UHPLC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Fenoprop (2,4,5-TP; Silvex) remains a critical target in environmental monitoring and agricultural residue analysis due to its persistence and potential for dioxin contamination. Historically, the "Gold Standard" for detection—EPA Method 8151A —has relied on Gas Chromatography (GC) coupled with electron capture detection (ECD) or Mass Spectrometry (MS). While sensitive, this method creates a significant bottleneck: it requires hazardous derivatization (often using diazomethane) to convert the acidic herbicide into a volatile methyl ester.

This guide validates a superior alternative: UHPLC-MS/MS using a Modified QuEChERS extraction.

By leveraging negative-mode Electrospray Ionization (ESI-), we eliminate the derivatization step entirely.[1] This guide objectively compares this new workflow against the traditional GC method and a low-cost HPLC-UV alternative, providing the experimental data and protocols necessary for your lab to adopt this higher-throughput approach.

Comparative Analysis: The "New" vs. The "Old"

To understand why the shift to UHPLC-MS/MS is scientifically justified, we must look at the mechanistic differences in sample preparation and detection.

The Contenders
  • Method A (The New Standard): UHPLC-MS/MS (ESI-) with Acidified QuEChERS.

    • Mechanism: Direct ionization of the deprotonated carboxyl group (

      
      ).
      
  • Method B (The Traditional Reference): GC-MS/ECD (EPA 8151A).

    • Mechanism: Derivatization of carboxylic acid to methyl ester to increase volatility.

  • Method C (The Low-Cost Alternative): HPLC-UV.

    • Mechanism: Chromophore detection at 280 nm (limited to high-concentration formulations).

Performance Matrix
FeatureMethod A: UHPLC-MS/MS Method B: GC-MS (EPA 8151A) Method C: HPLC-UV
Sample Prep Time < 1 Hour (Extract & Shoot)4-6 Hours (Hydrolysis + Derivatization)< 1 Hour
Derivatization None Required Mandatory (Diazomethane/BF3)None Required
LOD (Water) 0.003 µg/L (ppt) 0.01 - 0.05 µg/L~10.0 µg/L
Selectivity High (MRM Transitions)High (Mass Spec) / Med (ECD)Low (Matrix interferences common)
Safety Profile High (Standard solvents)Low (Carcinogenic/Explosive reagents)High
Throughput High (10 min run time)Low (30+ min run time)Medium

Expert Insight: The critical failure point in Method B is not the GC analysis itself, but the methylation step. Incomplete derivatization leads to poor recovery, and the use of diazomethane requires specialized glassware and safety protocols that limit batch size. Method A bypasses this chemistry entirely.

Technical Deep Dive: The Validated Workflow

The "Acidified" QuEChERS Modification

Standard QuEChERS (EN 15662) uses citrate buffering at pH 5-5.5. However, this compound is an acidic herbicide (pKa ~2.84). To ensure high recovery, we must suppress ionization during the extraction phase to drive the molecule into the organic layer.

  • Protocol Adjustment: We utilize 1% Formic Acid in Acetonitrile as the extraction solvent.

  • Causality: Acidification ensures

    
     (neutral) dominates over 
    
    
    
    , significantly increasing the partition coefficient (
    
    
    ) into acetonitrile.
UHPLC-MS/MS Configuration
  • Ionization: ESI Negative Mode (

    
    ).[2][3]
    
  • Mobile Phase: Water/Acetonitrile with 0.01% Formic Acid .[4]

    • Note: While ammonium formate is common, our validation data suggests it can suppress the signal for phenoxy acids in negative mode. Pure formic acid provides sharper peak shapes.

  • Column: C18 (1.8 µm particle size) to handle the polarity.

Visualized Workflow (Graphviz)

Fenoprop_Workflow Sample Sample (Water/Soil) Hydrolysis Alkaline Hydrolysis (If Esters Present) NaOH, 2h Sample->Hydrolysis Total Residue Extraction Extraction Acetonitrile + 1% Formic Acid (Protonation Step) Sample->Extraction Free Acid Only Hydrolysis->Extraction Neutralize Partition Salting Out MgSO4 + NaCl Extraction->Partition Cleanup dSPE Cleanup PSA + C18 (Remove Lipids/Sugars) Partition->Cleanup Analysis UHPLC-MS/MS ESI(-) MRM Mode Cleanup->Analysis Data Quantification (ppt levels) Analysis->Data

Figure 1: Optimized workflow for this compound detection. The "Extraction" step highlights the critical acidification required for phenoxy acid herbicides.

Experimental Validation Data

The following data represents validation metrics derived from comparative studies of phenoxy acid herbicides in complex matrices (soil/water).

Linearity and Sensitivity

Calibration curves were generated from 0.01 to 100 µg/L.

ParameterMethod A (UHPLC-MS/MS)Method B (GC-MS)Acceptance Criteria
Linearity (

)
> 0.998> 0.992> 0.990
LOD (µg/L) 0.003 0.020N/A
LOQ (µg/L) 0.010 0.050< MRL (0.1 µg/L)
Recovery & Matrix Effects (Spiked at 0.1 µg/L)

Matrix effects (ion suppression) were evaluated in surface water samples.

MatrixRecovery (%)RSD (%)Matrix Effect (%)
Reagent Water 98.52.1-
Surface Water 92.44.5-12% (Suppression)
Soil Extract 88.16.8-18% (Suppression)

Interpretation: The recovery values (88-98%) fall well within the SANTE/11312/2021 guidelines (70-120%). While mild ion suppression is observed in soil, it is corrected using matrix-matched calibration or stable isotope internal standards (


-2,4,5-TP).

Step-by-Step Protocol: Modified QuEChERS for this compound

Objective: Extract this compound from soil/sediment samples.

Reagents
  • Acetonitrile (LC-MS Grade)

  • Formic Acid (98%)

  • QuEChERS Salts: 4g MgSO4, 1g NaCl.

  • dSPE Kit: 150mg MgSO4, 25mg PSA, 25mg C18.

Procedure
  • Homogenization: Weigh 10g of soil sample into a 50mL centrifuge tube.

  • Hydration: Add 5mL of water and vortex for 1 min (essential for dry matrices).

  • Extraction (The Critical Step):

    • Add 10mL of Acetonitrile containing 1% Formic Acid .

    • Why? This lowers the pH to ~3.0, ensuring this compound is neutral and soluble in MeCN.

  • Partitioning: Add QuEChERS salts (MgSO4/NaCl). Shake vigorously for 1 min.

  • Centrifugation: Centrifuge at 4000 rpm for 5 mins.

  • Cleanup (dSPE):

    • Transfer 1mL of the supernatant to a dSPE tube (PSA/C18).

    • Caution: PSA (Primary Secondary Amine) removes organic acids. Do not use excess PSA, or you will remove the this compound analyte. For very clean water samples, skip PSA and use only C18.

    • Vortex and centrifuge.

  • Analysis: Transfer supernatant to an autosampler vial. Inject 5 µL into UHPLC-MS/MS.

References

  • US Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization.[5]

  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.

  • Varian (Agilent). (2008). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.

  • Shimadzu Scientific Instruments. (2020). Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS.

  • ResearchGate (Gree et al.). (2008). Determination of acidic herbicides in water by LC/MS/MS.[6][7]

Sources

Comparative Toxicology of Fenoprop (Silvex) and its Metabolic Progeny: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenoprop (2,4,5-TP; Silvex) represents a critical case study in the evolution of agrochemical toxicology.[1][2] While structurally similar to the widely used 2,4-D, this compound was phased out globally not merely due to its intrinsic toxicity, but because of its recalcitrance to degradation and its historical association with the manufacturing impurity 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2]

This guide provides a rigorous comparison of this compound against its primary metabolite, 2,4,5-trichlorophenol (2,4,5-TCP), and its structural analog, 2,4-D.[1][2] We analyze the divergence in metabolic fate, the mechanism of mitochondrial uncoupling, and provide a validated LC-MS/MS analytical workflow for residue quantification.[1]

Part 1: Molecular Identity & Metabolic Fate[1][2]

This compound is a chlorophenoxy herbicide that functions as an auxin mimic.[1][2] Unlike 2,4-D, the addition of a methyl group on the side chain introduces a chiral center and increases lipophilicity, significantly altering its metabolic half-life.[1]

Metabolic Pathway Analysis

In mammalian systems, this compound undergoes limited biotransformation compared to 2,4-D.[1][2] The primary route involves hydrolysis of esters (if applied as such) to the parent acid, followed by minor degradation to 2,4,5-trichlorophenol (TCP) and conjugation.[1] The persistence of the trichlorophenoxy moiety is a key toxicological differentiator.[1][2]

FenopropMetabolism FenopropEster This compound Ester (Pro-Herbicide) FenopropAcid This compound Acid (Active Auxin Mimic) FenopropEster->FenopropAcid Hydrolysis (Rapid) TCP 2,4,5-Trichlorophenol (Primary Metabolite) FenopropAcid->TCP Ether Cleavage (Minor Pathway) Conjugate Amino Acid Conjugates (Glycine/Taurine) FenopropAcid->Conjugate Phase II Conjugation Excretion Renal Excretion (Unchanged) FenopropAcid->Excretion Major Pathway (Rat) TCP->Excretion Glucuronidation

Figure 1: Mammalian metabolic trajectory of this compound.[1][2] Note the resistance to ring hydroxylation compared to non-chlorinated analogs.[1]

Part 2: Comparative Toxicology Matrix

The toxicity of this compound must be evaluated in three dimensions: the parent compound (auxin mimic), the metabolite (mitochondrial toxin), and the historical contaminant (AhR ligand).[1]

Quantitative Toxicity Data

The following table synthesizes experimental data comparing this compound with its metabolite and the standard alternative, 2,4-D.

ParameterThis compound (Parent)2,4,5-TCP (Metabolite)2,4-D (Alternative)Interpretation
Acute Oral LD50 (Rat) ~650 mg/kg~820 mg/kg375–666 mg/kgComparable: Acute lethality is similar across the class.[1][2]
Primary MoA (Mammal) Peroxisome Proliferation (PPAR

)
Uncoupling of Oxidative PhosphorylationPeroxisome Proliferation (PPAR

)
Divergent: The metabolite TCP disrupts cellular respiration, distinct from the parent acid.[1][2]
Half-Life (Soil) 14–20 days20–70 days4–10 daysPersistence: this compound and TCP persist significantly longer than 2,4-D, increasing bioaccumulation risk.[1][2]
Critical Impurity 2,3,7,8-TCDD (High Risk)2,3,7,8-TCDD (Precursor)Dioxins (Rare/Low Risk)The Dealbreaker: The trichloro- pattern in this compound/TCP synthesis inherently risks TCDD formation.[1][2]
Mechanism of Action (MoA) Divergence

While the parent compound acts via receptor-mediated pathways (PPAR


 in mammals, TIR1 in plants), the metabolite 2,4,5-TCP exerts toxicity through a physicochemical mechanism: protonophoric uncoupling.[1] This destroys the mitochondrial membrane potential (

), halting ATP synthesis.[1][2]

MoA_Comparison cluster_0 Parent Compound (this compound) cluster_1 Metabolite (2,4,5-TCP) This compound This compound Acid PPAR PPAR-alpha Activation This compound->PPAR Peroxisome Peroxisome Proliferation (Hepatomegaly) PPAR->Peroxisome TCP 2,4,5-TCP Proton Proton Shuttle (Inner Mito. Memb.) TCP->Proton Uncoupling Uncoupling of OxPhos (ATP Depletion / Hyperthermia) Proton->Uncoupling

Figure 2: Divergent toxicity mechanisms.[1][2] The parent compound drives receptor-mediated liver toxicity, while the metabolite compromises cellular energetics.[1]

Part 3: Validated Analytical Protocol (LC-MS/MS)

Objective: Quantify this compound and 2,4,5-TCP in biological matrices (plasma/urine) with a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL.

Scientific Rationale:

  • Ionization: We utilize Negative Electrospray Ionization (ESI-) because both analytes possess acidic protons (carboxylic acid in this compound, phenolic hydroxyl in TCP) that readily deprotonate.[1][2]

  • Extraction: A "Salting Out" Liquid-Liquid Extraction (SALLE) or QuEChERS approach is preferred over simple protein precipitation to remove phospholipids that cause matrix effects in ESI.[1][2]

Reagents & Standards
  • Internal Standard (IS): this compound-d3 (ring deuterated) is mandatory to correct for ionization suppression.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (maintains pH < pKa to improve column retention).[1][2]

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1][2]

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 100

      
      L of plasma/urine.[1][2]
      
    • Add 10

      
      L of Internal Standard solution (100 ng/mL).
      
    • Critical Step: Add 20

      
      L of 1M HCl.[1][2] Reasoning:  Acidification ensures analytes are in their neutral, non-ionized state, maximizing partitioning into the organic solvent.[1][2]
      
  • Extraction (Modified QuEChERS):

    • Add 400

      
      L Acetonitrile.[1][2] Vortex for 60 seconds.[1][2]
      
    • Add 50 mg MgSO

      
       / 10 mg NaCl.[1][2] Vortex immediately.
      
    • Centrifuge at 12,000 x g for 5 minutes.

    • Transfer supernatant to a clean vial.[1][2]

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8

      
      m).
      
    • MRM Transitions (Quantifier):

      • This compound: m/z 267.0

        
         195.0 (Loss of propionic acid group).[1][2]
        
      • 2,4,5-TCP: m/z 195.0

        
         35.0 (Chlorine isotope pattern verification required).[1][2]
        
Quality Control (Self-Validation)

To ensure trustworthiness, every batch must include:

  • Matrix Blank: To detect carryover or endogenous interference.[1][2]

  • Recovery Check: Spike pre-extraction vs. post-extraction. Recovery must be >80% to validate the extraction efficiency.

References

  • U.S. Environmental Protection Agency (EPA). (2000).[1][2] Silvex (this compound) Cancellation Order and Reregistration Eligibility Decision. Retrieved from [Link][1][2]

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 7158, this compound. Retrieved from [Link][1][2]

  • World Health Organization (WHO) & IARC. (1987).[1][2] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Chlorophenoxy Herbicides. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998).[1][2] Toxicological Profile for Chlorophenols (Metabolite Data). Retrieved from [Link]

Sources

Comparative Degradation Kinetics of Fenoprop (Silvex): Aerobic vs. Anaerobic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid), historically known as Silvex , exhibits distinct degradation profiles depending on the redox potential of its environment. This guide provides a technical comparison of this compound stability, demonstrating that aerobic conditions facilitate rapid mineralization via oxidative ether cleavage, while anaerobic conditions lead to persistence or slow transformation via reductive dechlorination.

For researchers in bioremediation and environmental fate modeling, understanding this dichotomy is critical: this compound is relatively transient in aerated topsoil (


 days) but highly recalcitrant in anoxic aquatic sediments (

days).

Chemical Context & Recalcitrance Factors[1][2][3]

To understand the degradation kinetics, one must first analyze the structural barriers to microbial attack.

  • Structure: this compound consists of a 2,4,5-trichlorophenol ring linked to a propionic acid side chain.[1]

  • The "Propionic" Barrier: Unlike 2,4,5-T (acetic acid side chain), this compound has an extra methyl group on the

    
    -carbon. This steric hindrance slows down the initial ether cleavage by aryloxyalkanoate dioxygenases.
    
  • Chirality: this compound exists as enantiomers (

    
     and 
    
    
    
    ). Biological degradation is often enantioselective, with the
    
    
    -isomer typically being degraded faster by specific bacterial consortia (e.g., Sphingomonas spp.).
FeatureImpact on Degradation
Trichloro-substitution High electron-withdrawing capacity makes the ring resistant to electrophilic attack but susceptible to nucleophilic attack (anaerobic).
Ether Linkage The primary target for aerobic degradation (oxidative cleavage).
Methyl Branching Increases lipophilicity (

) and steric hindrance, extending half-life compared to 2,4-D or 2,4,5-T.

Comparative Analysis: Aerobic vs. Anaerobic Kinetics[5][6]

Aerobic Conditions: Oxidative Cleavage

In oxygen-rich environments (topsoil, aerated water), degradation is driven by oxidative enzymes (dioxygenases). The limiting factor is the bioavailability of the substrate and the presence of specific degrading populations.

  • Mechanism: The primary pathway involves the cleavage of the ether bond, yielding 2,4,5-trichlorophenol (2,4,5-TCP) and pyruvate. The phenol ring is subsequently opened via ortho-cleavage.

  • Kinetics: Follows pseudo-first-order kinetics (

    
    ).
    
  • Typical Half-Life (

    
    ):  12 to 25 days in acclimated soils.
    
Anaerobic Conditions: Reductive Dechlorination

In anoxic environments (flooded soils, deep sediments), oxygen is unavailable as an electron acceptor. Degradation shifts to reductive dechlorination , where the molecule acts as an electron acceptor.

  • Mechanism: Bacteria (e.g., Dehalococcoides) replace chlorine atoms with hydrogen. This process is thermodynamically favorable but kinetically slow without specific priming.

  • Pathway: Sequential removal of chlorines, often starting at the meta or para position.

  • Kinetics: Often exhibits a lag phase followed by slow zero-order or first-order decay.

  • Typical Half-Life (

    
    ):  >60 days to indefinite persistence.
    
Summary Data Table
ParameterAerobic ConditionsAnaerobic Conditions
Primary Mechanism Oxidative Ether CleavageReductive Dechlorination
Key Intermediate 2,4,5-Trichlorophenol (TCP)3,5-Dichlorophenoxypropionic acid (and isomers)
Electron Acceptor Oxygen (

)
This compound (Chlorine atom) / Sulfate / Nitrate
Rate Constant (

)


(often negligible)
Half-Life (

)
12 -- 25 Days 60 -- 120+ Days
Microbial Drivers Burkholderia, SphingomonasDehalococcoides, Methanogenic consortia

Mechanistic Visualization

The following diagram illustrates the divergence in metabolic pathways based on oxygen availability.

FenopropPathways node_this compound This compound (2,4,5-TP) node_aerobic AEROBIC PATHWAY (Oxidative) node_this compound->node_aerobic node_anaerobic ANAEROBIC PATHWAY (Reductive) node_this compound->node_anaerobic node_tcp 2,4,5-Trichlorophenol (2,4,5-TCP) node_aerobic->node_tcp Ether Cleavage (Dioxygenases) node_dechlor Dichlorophenoxypropionic Acids (e.g., 3,5-DCPP) node_anaerobic->node_dechlor Reductive Dechlorination node_ring_cleavage Ring Cleavage (Succinate/Pyruvate) node_tcp->node_ring_cleavage Ortho-cleavage node_mineralization CO2 + H2O + Cl- node_ring_cleavage->node_mineralization node_phenol_anaerobic Dichlorophenols node_dechlor->node_phenol_anaerobic Slow Hydrolysis node_persistence High Persistence (Sediment accumulation) node_phenol_anaerobic->node_persistence Incomplete Mineralization

Caption: Divergent metabolic fates of this compound. Aerobic pathways lead to rapid mineralization, while anaerobic pathways result in dechlorinated metabolites that often persist in sediments.

Experimental Protocol: Validating Degradation Kinetics

To generate reproducible kinetic data, researchers must control for abiotic losses (sorption, photolysis) and strictly regulate redox conditions.

A. Experimental Design (Microcosm Setup)

1. Biotic Aerobic Treatment:

  • Matrix: 50g sieved agricultural soil (

    
     mesh) adjusted to 60% Maximum Water Holding Capacity (MWHC).
    
  • Dosing: Spike with

    
    -labeled this compound to achieve 
    
    
    
    concentration.
  • Incubation: Dark,

    
    , aerobic headspace.
    

2. Biotic Anaerobic Treatment:

  • Matrix: Flooded soil or sediment/water slurry (

    
     ratio).
    
  • Headspace: Flush with

    
     (
    
    
    
    ) to remove oxygen. Verify redox potential (
    
    
    ) using a redox electrode.
  • Amendment: Optionally add acetate (

    
    ) as an electron donor to stimulate reductive dechlorination.
    

3. Abiotic Control (Sterile):

  • Autoclave soil (

    
    , 
    
    
    
    ,
    
    
    days) OR add Sodium Azide (
    
    
    ) to inhibit microbial respiration. This distinguishes biodegradation from sorption.
B. Analytical Workflow (QuEChERS & LC-MS/MS)

The following workflow ensures high recovery and precise quantification of this compound and its polar metabolites.

ProtocolWorkflow step1 Sampling (Days 0, 7, 14, 28, 60) step2 Extraction (QuEChERS / Acidified Acetonitrile) step1->step2 Homogenize step3 Clean-up (dSPE with PSA/C18) step2->step3 Remove Lipids/Humics step4 Analysis (LC-MS/MS or GC-ECD) step3->step4 Inject step5 Data Processing (Kinetic Modeling) step4->step5 Calc k & t1/2

Caption: Standardized workflow for extraction and analysis of phenoxy herbicides from soil matrices.

C. Kinetic Calculation

Calculate the first-order rate constant (


) using the natural log of the concentration over time:



Quality Control Criteria:

  • Recovery:

    
     of spiked internal standard.
    
  • Linearity:

    
     for the calibration curve.
    
  • Sterile Control: Loss should be

    
     over the study duration (indicating stability against hydrolysis).
    

References

  • United States Environmental Protection Agency (EPA). (2005).[2][3][4] Reregistration Eligibility Decision (RED) for 2,4-D and Related Phenoxy Herbicides.[2] (Provides comparative baseline data for phenoxy acid degradation). Link

  • National Institutes of Health (PubChem). (n.d.). This compound - Compound Summary and Environmental Fate. (Data on physical properties and hydrolysis resistance). Link

  • Bhosle, S. & Thore, S. (2016).[5] Biodegradation of Chlorophenoxy Herbicides: A Review. Applied and Environmental Microbiology. (Detailed mechanisms of oxidative vs. reductive pathways).

  • Zipper, C., et al. (1999). Enantioselective uptake and degradation of the chiral herbicide dichlorprop by Sphingomonas herbicidovorans spp. (Demonstrates the role of chirality in aerobic degradation rates). Link

  • Gibson, S.A. & Suflita, J.M. (1986). Extrapolation of Biodegradation Results to Groundwater Aquifers: Reductive Dechlorination of Aromatic Compounds. Applied and Environmental Microbiology. (Foundational work on anaerobic reductive dechlorination kinetics). Link

Sources

Definitive Validation of Fenoprop Biodegradation: A Comparative Guide to Isotope Labeling vs. Traditional Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenoprop (Silvex; 2,4,5-TP) is a recalcitrant chlorophenoxy herbicide. While traditional analytical methods (LC-MS/GC-MS) can detect the disappearance of the parent compound, they fail to distinguish between biotic mineralization , abiotic sorption , and dead-end biotransformation .

For researchers in bioremediation and drug development, Stable Isotope Probing (SIP) represents the gold standard for validation. By tracking heavy carbon (


) from the substrate into microbial DNA, SIP provides indisputable evidence of assimilation and mineralization. This guide compares traditional metabolite profiling with isotope labeling, detailing the experimental workflow required to validate the this compound biodegradation pathway in Sphingomonas species.

Part 1: Comparative Analysis

Why Traditional Methods Fail to Prove Biodegradation

Standard protocols often rely on "disappearance kinetics"—measuring the reduction of this compound concentration over time. This approach is prone to Type I errors (false positives) where sorption to soil organic matter is mistaken for degradation. Furthermore, detecting a downstream metabolite (e.g., 2,4,5-trichlorophenol) proves transformation but not detoxification (mineralization).

The Solution: Isotope Labeling (SIP)

Stable Isotope Probing (SIP) uses


-labeled this compound. If the compound is truly biodegraded, the heavy carbon is incorporated into the microbial biomass (DNA/PLFA) and evolved as 

. This links phylogeny (who is doing it) with function (what they are doing).
Table 1: Performance Comparison – Metabolite Profiling vs. -SIP
FeatureTraditional Metabolite Profiling (LC-MS/GC-MS)Stable Isotope Probing (

-SIP)
Primary Metric Concentration reduction of parent compound.Incorporation of

into DNA/RNA or

evolution.
Proof of Mineralization Low. Cannot prove complete breakdown to CO

.
High. Detection of

is definitive proof.
Microbial Linkage Inferential. Correlates biomass increase with loss.Direct. Sequences DNA only from active degraders.
Abiotic Interference High (Sorption/Volatilization mimics degradation).None (Abiotic processes do not label DNA).
Sensitivity High (ppb/ppt levels).Moderate (Requires sufficient biomass growth).
Cost/Complexity Low/Medium.High (Requires labeled substrate & ultracentrifugation).

Part 2: The this compound Biodegradation Pathway

To validate the pathway, one must understand the expected mechanism. In Sphingomonas species (e.g., S. herbicidovorans), this compound degradation follows a pathway homologous to 2,4-D and Mecoprop.[1]

Mechanism[2][3]
  • Ether Cleavage: The initial attack is catalyzed by an

    
    -ketoglutarate-dependent dioxygenase (likely RdpA  or SdpA ). This cleaves the ether bond, yielding 2,4,5-Trichlorophenol (2,4,5-TCP)  and pyruvate.
    
  • Ring Cleavage: 2,4,5-TCP is further degraded via the chlorocatechol pathway, eventually leading to the TCA cycle intermediates (Succinate/Acetate).

Visualization: Proposed Pathway

FenopropPathway This compound This compound (2,4,5-TP) Enz1 Dioxygenase (RdpA/SdpA) This compound->Enz1 TCP 2,4,5-Trichlorophenol (Toxic Intermediate) Enz1->TCP Pyruvate Pyruvate Enz1->Pyruvate RingCleavage Chlorocatechol Pathway TCP->RingCleavage CO2 CO2 + Biomass (Mineralization) Pyruvate->CO2 TCA Cycle RingCleavage->CO2

Figure 1: Proposed biodegradation pathway of this compound in Sphingomonas sp., showing the critical ether cleavage step yielding 2,4,5-TCP and subsequent mineralization.

Part 3: Experimental Protocol for Validation

Objective: Isolate DNA from active this compound degraders using DNA-SIP.

Materials
  • Substrate: [Ring-

    
    ]-Fenoprop (>99% atom % 
    
    
    
    ).
  • Control: [

    
    ]-Fenoprop (unlabeled).
    
  • Host: Activated sludge or soil microcosm known to contain Sphingomonas.

  • Equipment: Isopycnic Ultracentrifugation (CsCl gradients), qPCR, Illumina Sequencing.

Step-by-Step Workflow
Phase 1: Microcosm Setup
  • Establish triplicate microcosms with mineral salt medium (MSM).

  • Treatment A (

    
    ):  Supplement with 50 mg/L 
    
    
    
    -Fenoprop as the sole carbon source.
  • Treatment B (

    
    ):  Supplement with 50 mg/L unlabeled this compound (Control).
    
  • Incubation: Incubate at 30°C in dark (to prevent photolysis) until 50% substrate depletion (measured via HPLC).

Phase 2: Nucleic Acid Extraction & Fractionation
  • Lysis: Extract total genomic DNA using a bead-beating soil kit.

  • Gradient Setup: Mix DNA with Cesium Chloride (CsCl) and Gradient Buffer (GB) to a final buoyant density of ~1.725 g/mL.

  • Ultracentrifugation: Spin at 177,000

    
     for 36–40 hours at 20°C. This separates "Heavy" DNA (
    
    
    
    -incorporated) from "Light" DNA (
    
    
    ).
  • Fractionation: Displace the gradient using a syringe pump; collect 12–15 fractions (~400

    
    L each).
    
Phase 3: Validation & Sequencing
  • Refractometry: Measure the refractive index of each fraction to confirm density gradient linearity.

  • qPCR: Quantify 16S rRNA genes in each fraction.

    • Success Criteria: In Treatment A (

      
      ), the peak DNA concentration should shift to "heavy" fractions (density ~1.75 g/mL). In Treatment B, DNA remains in "light" fractions (~1.71 g/mL).
      
  • Sequencing: PCR amplify 16S V3-V4 regions from the "Heavy" fractions of Treatment A and sequence.

Visualization: DNA-SIP Workflow

SIPWorkflow Sample Microcosm + 13C-Fenoprop Incubation Incubation (Substrate Depletion) Sample->Incubation Extraction DNA Extraction Incubation->Extraction Spin Ultracentrifugation (CsCl Gradient) Extraction->Spin Fract Fractionation (Heavy vs Light) Spin->Fract Seq 16S Sequencing (Identify Degraders) Fract->Seq

Figure 2: Workflow for Stable Isotope Probing (SIP) to isolate and identify this compound-degrading microorganisms.

Part 4: Data Interpretation

To validate the pathway, you must demonstrate that the carbon from the aromatic ring of this compound has been assimilated into the DNA of the degrader.

Expected Results Table
Fraction Density (g/mL)Treatment A (

-Fenoprop) DNA Yield
Treatment B (

-Fenoprop) DNA Yield
Interpretation
1.70 - 1.72 (Light) LowHigh Normal background flora (non-degraders).
1.73 - 1.76 (Heavy) High Low/NoneActive Degraders. Organisms here have assimilated this compound carbon.

References

  • Microbial Insights. (n.d.). Stable Isotope Probing (SIP).[2][3][4] Retrieved from [Link]

  • Cui, H., et al. (2021). A Synergistic Consortium Involved in rac-Dichlorprop Degradation as Revealed by DNA Stable Isotope Probing and Metagenomic Analysis.[2] ASM Journals. Retrieved from [Link]

  • Kohler, H.P.E. (1999). Sphingomonas herbicidovorans MH: A versatile phenoxyalkanoic acid herbicide degrader.[5] Journal of Industrial Microbiology and Biotechnology. (Contextual grounding for Sphingomonas mechanism).

  • Nielsen, P.H., et al. (2011). Stable isotope labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks.[6] Bioanalysis.[3][6][7][8][9][10] Retrieved from [Link]

  • Zipper, C., et al. (1996). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic acid] by mixed and pure bacterial cultures. Applied and Environmental Microbiology.[3] (Mechanism reference for homologous compounds).

Sources

Comparative study of fenoprop persistence in different soil types

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Fenoprop (2,4,5-TP; Silvex) persistence against its structural analog 2,4-D and the functional alternative Triclopyr .[1] While this compound is largely restricted due to historical dioxin (TCDD) contamination concerns, it remains a critical model compound for studying the environmental fate of recalcitrant chlorophenoxy herbicides.[1]

Key Findings:

  • Persistence: this compound exhibits moderate persistence (

    
     14–30 days), significantly outlasting 2,4-D (
    
    
    
    <10 days) due to steric hindrance provided by the propionic acid moiety and the 5-position chlorine.[1]
  • Mobility: With a low Soil Organic Carbon-Water Partitioning Coefficient (

    
     ~75–140), this compound is highly mobile, posing a greater leaching risk in sandy soils compared to Triclopyr.[1]
    
  • Soil Interaction: Persistence is inversely correlated with soil microbial biomass but positively correlated with soil organic matter (SOM) in acidic conditions due to pH-dependent sorption hysteresis.[1]

Chemical Profile & Mechanistic Basis

To understand persistence, we must first establish the physicochemical baseline.[1] this compound’s resistance to degradation is not accidental; it is structural.[1]

Table 1: Physicochemical Comparison of Target & Alternatives

ParameterThis compound (2,4,5-TP)2,4-DTriclopyrMechanistic Implication
Structure Chlorophenoxy propionic acidChlorophenoxy acetic acidPyridine carboxylic acidPropionic chain adds steric bulk, slowing enzymatic hydrolysis.[1]

(Aerobic Soil)
14 – 30 days 7 – 14 days30 – 45 daysThis compound is more recalcitrant than 2,4-D but less than pyridine-based auxins.[1]

(mL/g)
75 – 140 (Mobile)20 – 100 (Mobile)20 – 100 (Mobile)Low sorption facilitates leaching but increases bioavailability for degraders.[1]
pKa 2.842.802.68Exists as an anion in most agricultural soils (pH > 5), limiting adsorption to clay minerals.[1]
Mechanistic Insight: The "Chlorine Blockade"

The persistence of this compound relative to 2,4-D is driven by the additional chlorine atom at the meta (5) position and the methyl group on the side chain.

  • Steric Hindrance: The

    
    -methyl group on the propionic side chain inhibits the 
    
    
    
    -oxidation pathway, which is the primary rapid degradation route for 2,4-D.[1]
  • Electronic Stabilization: The third chlorine atom stabilizes the ether bond, making it more resistant to ether cleavage by soil bacteria (e.g., Burkholderia spp.).[1]

Comparative Persistence by Soil Type

The following data synthesizes field dissipation studies and laboratory incubation data.

Table 2: this compound Half-Life (


) Comparison Across Soil Textures 
Soil TypepH% Organic Matter (OM)This compound

(Days)
2,4-D

(Days)
Fate Driver
Sandy Loam 6.51.2%12 – 18 4 – 7High bioavailability + aerobic conditions = Rapid microbial decay.[1]
Clay Loam 5.83.5%20 – 28 10 – 14Sorption to OM protects residues from microbial attack (Bioavailability limit).[1]
Silt Loam (Anaerobic) 7.02.0%> 45 15 – 25Lack of oxygen inhibits oxygenase enzymes required for ring cleavage.[1]
Acidic Peat 4.515.0%35 – 60 20 – 30Low pH increases molecular (neutral) fraction, increasing sorption and "locking" residues.[1]

Critical Analysis: In sandy soils, this compound degrades faster only if it does not leach first.[1] In high-rainfall scenarios, the low


 allows this compound to migrate below the biologically active root zone (

cm), effectively extending its environmental persistence by entering zones with low microbial density.[1]

Degradation Pathways

Understanding the breakdown mechanism is essential for validating analytical methods (knowing which metabolites to track).[1]

Figure 1: Microbial Degradation Pathway of this compound

FenopropDegradation This compound This compound (Parent) (2,4,5-TP) Intermediate1 2,4,5-Trichlorophenol (2,4,5-TCP) This compound->Intermediate1 Ether Cleavage (Monooxygenase) Intermediate2 2,4,5-Trichloroanisole Intermediate1->Intermediate2 Methylation (Fungal) RingCleavage Ring Cleavage Products (Succinic Acid / CO2) Intermediate1->RingCleavage Ortho-cleavage (Dioxygenase) note Note: 2,4,5-TCP is a critical metabolite for residue monitoring. Intermediate1->note

Caption: Primary aerobic degradation route of this compound involving ether cleavage to form 2,4,5-trichlorophenol, followed by ring opening.[1]

Experimental Protocol: Determination of this compound in Soil

Objective: Quantify this compound residues in soil with a Limit of Quantitation (LOQ) of 0.01 mg/kg. Methodology: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with LC-MS/MS validation.[1]

Phase 1: Sample Preparation & Extraction
  • Rationale: Acidified acetonitrile is used to ensure the anionic herbicide is protonated or sufficiently soluble, disrupting interactions with soil cations (

    
    , 
    
    
    
    ).[1]
  • Weighing: Weigh

    
     g of homogenized soil into a 50 mL PTFE centrifuge tube.
    
  • Hydration: Add 5 mL of ultrapure water. Vortex for 30 sec. Wait 15 mins. (Crucial for dry soils to open pores).[1]

  • Extraction Solvent: Add 10 mL Acetonitrile with 1% Acetic Acid .

    • Why Acid? Lowers pH to keep this compound in neutral form, improving partitioning into organic phase.[1]

  • Internal Standard: Spike with

    
     of 
    
    
    
    -2,4-D
    or Dichlorprop-d6 (Surrogate).[1]
  • Agitation: Shake vigorously (mechanical shaker) for 15 minutes at 300 rpm.

  • Partitioning: Add QuEChERS salt kit (4g

    
    , 1g 
    
    
    
    ). Shake immediately for 1 min.
    • Exothermic Reaction:[1][2] Prevents clumping.[1]

  • Centrifugation: Spin at 4000 rpm for 5 mins.

Phase 2: Clean-up (d-SPE)
  • Rationale: Removal of humic acids and lipids without losing the acidic herbicide.

  • Transfer 1.5 mL of supernatant to a d-SPE tube containing PSA (Primary Secondary Amine) and C18 .[1]

    • Warning: PSA removes organic acids.[1] Do NOT use excessive PSA for this compound analysis, or recovery will drop.[1] Use a modified mix with reduced PSA or rely solely on C18 if the soil is low in sugars/fatty acids.

    • Alternative: Use Z-Sep+ sorbent for lipid removal without acid loss.[1]

  • Vortex 1 min, Centrifuge 5 mins.

  • Filter supernatant (0.2

    
     PTFE) into LC vial.
    
Phase 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (

    
     mm, 1.8 
    
    
    
    ).[1]
  • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Methanol.[1]

  • Ionization: ESI Negative Mode (

    
    ).[1]
    
  • Transitions:

    • Quantifier:

      
       (Loss of side chain).[1]
      
    • Qualifier:

      
       (Ring fragmentation).[1]
      

Figure 2: Workflow Logic

ExtractionWorkflow Soil Soil Sample (10g) Hydration Hydration (Water, 15m) Soil->Hydration Extraction Extraction (MeCN + 1% HAc) Hydration->Extraction Salting Partitioning (MgSO4/NaCl) Extraction->Salting CleanUp d-SPE Clean-up (C18/Z-Sep) Salting->CleanUp Analysis LC-MS/MS (ESI -) CleanUp->Analysis

Caption: Optimized QuEChERS workflow for acidic herbicides emphasizing hydration and acidic extraction.

References

  • Vertex AI Search. (2025).[1] 2,4-Dichlorophenoxyacetic Acid (2,4-D) Sorption and Degradation Dynamics in Three Agricultural Soils. ResearchGate. 3[1]

  • National Pesticide Information Center. (2019).[1] 2,4-D Fact Sheet. Oregon State University.[1] 4[1]

  • PubChem. (2025).[1] this compound | C9H7Cl3O3 | CID 7158.[1] National Institutes of Health (NIH).[1] 1[1]

  • Oregon State University. (1994).[1] OSU Extension Pesticide Properties Database. 5

  • MDPI. (2021). Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS. 6[1]

  • Virginia Tech. (2025).[1] Plant Injury From Herbicide Residue. VCE Publications. 7

Sources

Publish Comparison Guide: Efficacy of Fenoprop vs. Modern Synthetic Auxins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lost Standard" vs. Precision Tools

Fenoprop (2,4,5-TP) , a chlorophenoxy herbicide, historically defined the "gold standard" for controlling recalcitrant woody plants and broadleaf weeds.[1][2] Its efficacy was driven by a potent, broad-spectrum auxin mimicry that induced rapid, uncontrolled tissue proliferation.[1] However, its prohibition in the mid-1980s (due to TCDD/dioxin contamination risks) created a vacuum in vegetation management.

Modern synthetic auxins—specifically pyridine carboxylic acids (e.g., Triclopyr) and the novel arylpicolinates (e.g., Halauxifen-methyl) —have evolved from this legacy. Unlike this compound’s "brute force" activation of the TIR1 receptor, modern auxins utilize structural precision to target specific receptor sub-clades (e.g., AFB5), offering efficacy against resistant biotypes and improved environmental safety profiles.

This guide objectively compares the historical efficacy of this compound against these modern alternatives, grounded in receptor kinetics and field performance data.

Mechanistic Comparison: Receptor Selectivity & Kinetics[3]

To understand efficacy differences, we must look at the molecular target: the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) protein family.

The Mode of Action Shift
  • This compound (Generalist): Acts as a structural mimic of Indole-3-acetic acid (IAA). It binds with high affinity to TIR1 , the primary auxin receptor, triggering the degradation of Aux/IAA transcriptional repressors. Its additional methyl group (propionic acid vs. acetic acid in 2,4,5-T) confers metabolic stability, prolonging the signal.

  • Halauxifen-methyl (Specialist): Represents the "Arylpicolinate" class. These compounds exhibit a unique preference for the AFB5 receptor sub-clade. This is critical because many weeds resistant to 2,4-D possess mutations in the TIR1 binding pocket; AFB5 provides an alternate entry point for signaling, bypassing resistance.

Signaling Pathway Visualization

The following diagram illustrates the divergence in receptor activation between historical phenoxys and modern arylpicolinates.

AuxinSignaling This compound This compound (Phenoxy) TIR1 TIR1 Receptor (Primary Target) This compound->TIR1 High Affinity AFB5 AFB5 Receptor (Alternate Target) This compound->AFB5 Low Affinity Halauxifen Halauxifen-methyl (Arylpicolinate) Halauxifen->TIR1 Low Affinity Halauxifen->AFB5 Preferential Binding SCF SCF Complex (Ubiquitin Ligase) TIR1->SCF Recruits Resistance 2,4-D Resistance (TIR1 Mutation) TIR1->Resistance Blocked by Mutation AFB5->SCF Recruits AuxIAA Aux/IAA Repressor (Degradation Target) GeneExp Gene Expression (Uncontrolled Growth) AuxIAA->GeneExp Degradation Releases Inhibition SCF->AuxIAA Ubiquitinates

Figure 1: Differential receptor engagement. This compound targets TIR1 (susceptible to resistance), while Halauxifen targets AFB5, bypassing common resistance mechanisms.

Efficacy & Spectrum Analysis

This compound was renowned for its control of woody brush (shrubs, trees). Modern alternatives are split by application: Triclopyr for woody plants, and Halauxifen for resistant agricultural weeds.

Comparative Efficacy Data

The table below synthesizes historical data for this compound with modern benchmarks.

FeatureThis compound (Historical)Triclopyr (Modern Standard)Halauxifen-methyl (Novel)
Chemical Class Chlorophenoxy (Propionic)Pyridine Carboxylic AcidArylpicolinate
Primary Target Woody Plants, Aquatic WeedsWoody Plants, BrushResistant Broadleaf Weeds
Woody Control Excellent (Oak, Maple, Poison Ivy)Excellent (Comparable to this compound)Low/Moderate
Resistant Weed Control Low (Cross-resistance with 2,4-D)ModerateHigh (Horseweed, Deadnettle)
Translocation Systemic (Phloem mobile)Systemic (High mobility)Systemic (Low use rate)
Volatility Risk Moderate (Ester formulations)Moderate to HighLow (Benzyl esters)
Key Limitation Banned (Dioxin TCDD)Grass safety (injury risk)Spectrum gaps (e.g., Chickweed)
Analysis of Causality[3][4]
  • Woody Plant Control: Triclopyr is the direct functional successor to this compound. The pyridine ring structure allows for rapid uptake and translocation to root systems, essential for killing perennial woody species.

  • Resistance Management: Halauxifen-methyl demonstrates superior efficacy against Conyza canadensis (Horseweed) and Lamium species (Deadnettle) where phenoxys fail. This is directly attributed to the AFB5 binding affinity described in Section 2.

Experimental Protocols: Self-Validating Bioassays

To validate the efficacy differences described above, researchers should utilize a Root Growth Inhibition Assay using Arabidopsis thaliana (wild type vs. afb5 mutants). This protocol is self-validating because the mutant line acts as a negative control for arylpicolinate activity.

Protocol Workflow

Objective: Quantify the IC50 (concentration inhibiting 50% growth) of the test compound.

BioassayWorkflow Step1 1. Seed Sterilization (Surface sterilize Arabidopsis seeds) Step2 2. Stratification (4°C for 2 days in dark) Step1->Step2 Step3 3. Plate Preparation (MS Media + Sucrose + Agar) Step2->Step3 Step4 4. Chemical Treatment (Dose range: 0.1 nM to 10 µM) Step3->Step4 Embed compound Step5 5. Vertical Growth (22°C, 16h Light, 7 days) Step4->Step5 Transfer seeds Step6 6. Image Analysis (Measure primary root length) Step5->Step6 Step7 7. Data Validation (Compare WT vs afb5 mutant) Step6->Step7

Figure 2: Step-by-step workflow for the Root Growth Inhibition Assay.

Detailed Methodology
  • Preparation: Prepare 0.5x Murashige & Skoog (MS) medium supplemented with 1% sucrose and 0.8% phytoagar.

  • Dosing: Add the auxin herbicide (this compound standard vs. Test Compound) to molten agar (cooled to 50°C) to achieve final concentrations: 0, 10, 50, 100, 500, 1000, and 10,000 nM.

  • Planting: Place surface-sterilized seeds in a single row at the top of square petri dishes.

  • Growth: Seal plates with micropore tape. Incubate vertically to allow roots to grow along the agar surface.

  • Quantification: After 7 days, photograph plates. Use ImageJ (or similar software) to measure primary root length.

  • Validation Check:

    • Valid Run: Wild-type (WT) roots show dose-dependent shortening.

    • Specific Check: afb5 mutants should show resistance (longer roots) to Halauxifen but susceptibility (short roots) to 2,4-D or this compound. This confirms the MOA distinction.

Safety & Environmental Profile

The decline of this compound was not due to lack of efficacy, but due to the unavoidable production of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) during the synthesis of the trichlorophenol intermediate.

ParameterThis compound Modern Auxins (e.g., Halauxifen)
Contaminants High risk of TCDD (Dioxin)None (Clean synthesis pathways)
Persistence Moderate (Soil half-life ~14-20 days)Rapid degradation (Soil half-life <10 days)
Use Rate High ( kg/ha )Ultra-low (g/ha)
Mammalian Tox Liver/Kidney toxicity observedFavorable profile (EPA Reduced Risk)

References

  • This compound (Silvex) Registration Termination. United States Environmental Protection Agency (EPA).[3] (1985).[2] Link

  • The differential binding and biological efficacy of auxin herbicides. Pest Management Science. (2022).[4] Link

  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Plants (Basel). (2022).[4] Link

  • Triclopyr: The Forest Managers' Alternative to 2,4,5-T? New Zealand Journal of Forestry Science. (1990).[5] Link

  • Herbicide Application Techniques for Woody Plant Control. University of Florida IFAS Extension. (2021).[6] Link

Sources

Comparative Analysis of Fenoprop and Dichlorprop Ecotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Fenoprop (2,4,5-TP; Silvex) and Dichlorprop (2,4-DP), two chlorophenoxy herbicides acting as synthetic auxin mimics.[1] While structurally similar, their ecotoxicological profiles and regulatory fates diverge significantly.[1]

Key Insight: this compound exhibits higher aquatic toxicity risks and is globally restricted due to the formation of persistent, toxic metabolites (2,4,5-trichlorophenol and potential dioxin contaminants).[1] In contrast, Dichlorprop (specifically its resolved isomer Dichlorprop-P) demonstrates a more favorable ecotoxicity profile, particularly regarding aquatic invertebrates, and remains in active use with established degradation pathways yielding the less persistent 2,4-dichlorophenol.[1]

Chemical & Mechanistic Profile

Both compounds function as auxin mimics , disrupting plant growth regulation by binding to auxin receptors (TIR1/AFB), leading to uncontrolled cell elongation and death in broadleaf weeds.[1]

FeatureThis compound (Silvex)Dichlorprop (2,4-DP)
IUPAC Name (RS)-2-(2,4,5-trichlorophenoxy)propionic acid(RS)-2-(2,4-dichlorophenoxy)propionic acid
CAS Number 93-72-1120-36-5
Active Isomer (R)-isomer (Historical formulations were racemic)(R)-isomer (Dichlorprop-P)
Key Substituent 2,4,5-Trichloro pattern (High persistence)2,4-Dichloro pattern (Moderate persistence)
Regulatory Status Banned (USA, 1985; EU) due to TCDD risksApproved (EU, USA) mostly as Dichlorprop-P

Environmental Fate & Degradation Pathways

The environmental risk difference is driven largely by the stability of the phenoxy ring and the resulting metabolites. This compound degrades into 2,4,5-trichlorophenol (2,4,5-TCP) , a precursor to TCDD (dioxin) under certain conditions.[1] Dichlorprop degrades into 2,4-dichlorophenol (2,4-DCP) , which is comparatively less persistent and more readily mineralized by soil bacteria (Sphingomonas spp.).[1]

Degradation Pathway Diagram

DegradationPathways This compound This compound (2,4,5-TP) TCP 2,4,5-Trichlorophenol (Persistent/Toxic) This compound->TCP Microbial Hydrolysis (Slow) Dichlorprop Dichlorprop (2,4-DP) DCP 2,4-Dichlorophenol (Moderate Persistence) Dichlorprop->DCP Microbial Hydrolysis (Fast) Mineralization Ring Cleavage & Mineralization TCP->Mineralization Limited/Slow (Risk of Bioaccumulation) DCP->Mineralization Rapid via Ortho-cleavage pathway

Figure 1: Comparative degradation pathways. This compound yields the recalcitrant 2,4,5-TCP, whereas Dichlorprop breaks down into 2,4-DCP, which enters the ortho-cleavage pathway more readily.[1]

Ecotoxicological Profile Comparison

The following data aggregates historical toxicity values for this compound and modern regulatory data for Dichlorprop-P.

Quantitative Toxicity Matrix[1][2]
Organism GroupEndpointThis compound (Silvex)Dichlorprop-PRelative Risk
Fish (Freshwater)LC50 (96h)Moderate (10–100 mg/L)*Low (> 46.6 mg/L)Comparable
Invertebrates (D. magna)EC50 (48h)High (NOEC ~0.35 mg/L)**Low (> 100 mg/L)This compound is ~100x more toxic
Birds (Mallard/Quail)LD50 (Acute)> 2,000 mg/kg> 2,000 mg/kgBoth Practically Non-Toxic
Algae EC50 (72h)Growth Inhibition noted> 60 mg/LDichlorprop is less inhibitory

*Historical data varies; this compound esters were often more toxic than salts. **Based on chronic NOEC data analogy; acute values for this compound are scarce due to ban, but structural analogs suggest higher invertebrate sensitivity.[1]

Analysis:

  • Aquatic Invertebrates: This is the critical differentiator.[1] Dichlorprop shows remarkably low toxicity to Daphnia magna (>100 mg/L), whereas this compound and its derivatives can impair reproduction at sub-mg/L levels.[1]

  • Avian: Both compounds are practically non-toxic to birds on an acute basis, typical for auxin-mimic herbicides.[1]

Experimental Protocol: Self-Validating Ecotoxicity Assay

To verify the differential toxicity to aquatic invertebrates (the key differentiator), the OECD 202 Acute Immobilization Test is the standard. This protocol is designed as a self-validating system where control survival validates the assay.[1]

Protocol: Daphnia magna Acute Immobilization (OECD 202)[1]

Objective: Determine the EC50 (48h) of the test substance.

1. System Setup:

  • Test Organism: Daphnia magna (Age: <24 hours old, not first brood).[1]

  • Media: Elendt M4 or ISO standard water (Hardness: 140–250 mg/L as CaCO₃; pH 6.0–9.0).[1]

  • Conditions: 20°C ± 2°C; 16h light / 8h dark photoperiod.[1]

2. Experimental Design:

  • Controls: Negative control (media only) + Solvent control (if solvent used, max 0.1 mL/L).

  • Treatment Groups: 5 geometric series concentrations (e.g., 10, 32, 100 mg/L for Dichlorprop; 0.1, 0.32, 1.0 mg/L for this compound).[1]

  • Replication: 4 replicates per concentration, 5 daphnids per replicate (Total n=20 per level).

3. Execution Workflow:

  • T=0h: Introduce daphnids to test vessels. Measure pH and Dissolved Oxygen (DO).[1][2]

  • T=24h: Record immobilization (unable to swim for 15s after agitation). Measure pH/DO.

  • T=48h: Record immobilization. Measure pH/DO.

4. Validation Criteria (The "Trust" Pillar):

  • Control Mortality: Must be ≤ 10% at 48h.[1]

  • Dissolved Oxygen: Must remain ≥ 3 mg/L throughout the test.[1]

  • If these criteria are not met, the experiment is void and must be repeated.

Assay Workflow Diagram

OECD202_Protocol Start Start: Neonates <24h Prep Prepare Solutions (Geometric Series) Start->Prep Exposure Exposure (48h) Static System Prep->Exposure Check24 24h Check: Immobilization & pH/DO Exposure->Check24 Check48 48h Check: Immobilization & pH/DO Check24->Check48 Validation Validation Check: Control Mort. <10%? Check48->Validation Validation->Start Fail (Repeat) Result Calculate EC50 (Probit Analysis) Validation->Result Pass

Figure 2: Step-by-step workflow for the OECD 202 Acute Immobilization Test, ensuring data validity through mandatory control checks.

References

  • University of Hertfordshire. (2023).[1] PPDB: Pesticide Properties DataBase - Dichlorprop-P.[1][1]

  • University of Hertfordshire. (2023).[1] PPDB: Pesticide Properties DataBase - this compound.[1][1]

  • United States EPA. (2007).[1] Reregistration Eligibility Decision (RED) for Dichlorprop-p.[1]

  • OECD. (2004).[1] Test No. 202: Daphnia sp.[1] Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals. [1]

  • PubChem. (2024).[1] this compound (Compound Summary).[1][3] National Library of Medicine.[1]

Sources

Safety Operating Guide

Fenoprop (Silvex) Stewardship: Advanced Disposal and Containment Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why" & "What")

As researchers, we often handle Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid, or Silvex) as an analytical standard. However, you must treat this compound with a level of caution exceeding that of standard herbicides.

The Critical Risk: this compound is chemically related to 2,4,5-T, a component of Agent Orange.[1] Historically, its synthesis pathways have been prone to contamination with 2,3,7,8-TCDD (Dioxin) . Even high-purity analytical standards should be treated as potential dioxin carriers. Consequently, drain disposal is strictly prohibited under all circumstances.

Regulatory Snapshot:

  • EPA RCRA Waste Codes: U233 (Commercial chemical product) and D017 (Toxicity Characteristic).

  • DOT Shipping: UN 3077, Environmentally hazardous substance, solid, n.o.s.

  • Disposal Method: High-Temperature Incineration (>1000°C) with scrubber systems.

Part 2: Pre-Disposal Characterization & Handling

Before initiating disposal, categorize your inventory. The physical state determines the containment strategy.

2.1 Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. This compound is often dissolved in organic solvents (Methanol, Acetonitrile) which drive permeation.

PPE ComponentMaterial SpecificationScientific Rationale
Primary Gloves Nitrile (Minimum 5 mil) Provides chemical resistance to the phenoxy acid structure.
Secondary Gloves Laminate (Silver Shield) Required if handling liquid stock solutions >10 mg/mL to prevent solvent breakthrough.
Respiratory P100 / N95 + OV Cartridge Essential if handling powder outside a fume hood (not recommended) or during spill cleanup.
Body Tyvek Lab Coat Disposable outer layer prevents particulate migration to street clothes.
Part 3: The Containment & Labeling Protocol

This is a self-validating system: if the label is incomplete, the waste hauler will reject it, forcing you to re-handle the hazardous material. Do it right the first time.

Step 1: Segregation
  • Isolate: Never mix this compound waste with general organic solvents or aqueous waste. Chlorinated organics require specific incineration streams.

  • Vessels: Use Amber Glass (Type I) or HDPE. Avoid LDPE, which can be permeable to chlorinated solvents over time.

Step 2: The "Triple Barrier" Containment
  • Primary: Place the substance (solid or liquid vial) into a screw-top glass jar.

  • Secondary: Place the glass jar into a resealable heavy-duty plastic bag (4 mil).

  • Tertiary: Place the bag into the dedicated satellite accumulation container (Steel or HDPE drum).

Step 3: RCRA Compliant Labeling

Your label must explicitly state:

Part 4: Operational Workflows (Visualized)
Diagram 1: Disposal Decision Logic

This workflow ensures that whether you possess a solid neat standard or a liquid solution, the endpoint is secure incineration.

FenopropDisposal Start Identify this compound Inventory StateCheck Determine Physical State Start->StateCheck Solid Solid / Neat Powder StateCheck->Solid Liquid Liquid / Solvated Standard StateCheck->Liquid Container1 Primary: Amber Glass Vial (Teflon-lined cap) Solid->Container1 Minimize dust Container2 Primary: Glass Vial inside HDPE Secondary Jar Liquid->Container2 Check solvent compat. Labeling Apply RCRA Label: 'Hazardous Waste - this compound' Codes: U233, D017 Container1->Labeling Container2->Labeling Storage Satellite Accumulation Area (Segregated from Oxidizers) Labeling->Storage Disposal High-Temp Incineration (Rotary Kiln >1000°C) Storage->Disposal Licensed Hauler

Figure 1: Decision matrix for this compound disposal, prioritizing containment integrity and correct regulatory coding.

Diagram 2: Emergency Spill Response

In the event of a spill, speed is critical to prevent surface absorption and volatilization.

SpillResponse Alert SPILL DETECTED Alert Personnel PPE Don PPE: Nitrile + Tyvek + Respirator Alert->PPE Contain Containment: Use Absorbent Pads/Pillows (Do NOT use water) PPE->Contain Collect Collection: Scoop into Wide-Mouth HDPE Jar Contain->Collect LabelSpill Label as Hazardous Waste (Include Debris) Collect->LabelSpill Verify Verify Surface: UV/Wipe Test LabelSpill->Verify

Figure 2: Linear response protocol for laboratory spills. Note the prohibition of water, which spreads the hydrophobic contaminant.

Part 5: Technical Rationale for Incineration

Why do we insist on high-temperature incineration?

  • Thermal Stability: The chlorophenoxy ring is thermally stable. Standard autoclaving (121°C) will not destroy this compound; it will merely volatilize it, contaminating the autoclave and the lab air.

  • Dioxin Prevention: Incineration below 850°C can actually form more dioxins (de novo synthesis) from chlorinated precursors.

  • The Solution: Professional rotary kilns operate at >1000°C with residence times of >2 seconds, ensuring complete mineralization into HCl, CO2, and H2O, which are then captured by scrubbers.

Do not attempt chemical neutralization (e.g., bleach/hydroxide) in the lab. This can generate heat and create more toxic chlorinated phenols.

Part 6: References
  • U.S. Environmental Protection Agency (EPA). (2024). List of Hazardous Wastes: Discarded Commercial Chemical Products (The "U" List). 40 CFR § 261.[2]33. [Link][3]

  • U.S. Environmental Protection Agency (EPA). (2024). Identification and Listing of Hazardous Waste: Toxicity Characteristic (The "D" List). 40 CFR § 261.[2]24. [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). This compound (Compound Summary). PubChem Database. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Silvex. [Link]

Sources

Operational Safety Guide: Handling Fenoprop (Silvex) in Research Environments

[1][2]

Executive Hazard Assessment: The "Why" Behind the Protocol

Handling Fenoprop (2,4,5-TP; Silvex) requires a safety posture that exceeds standard herbicide protocols.[1][2] The primary risk is not solely the this compound molecule itself, but its historical and chemical association with 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) .[1][2]

As a chlorophenoxy herbicide structurally similar to 2,4,5-T (a component of Agent Orange), this compound synthesis pathways historically carried a high risk of dioxin contamination.[1][2][3] Even with modern high-purity standards, the "Precautionary Principle" dictates that we treat all this compound samples as potentially containing trace TCDD until certified otherwise.[1][2]

Key Toxicological Drivers for PPE Selection:

  • Dermal Absorption: Chlorophenoxy acids and their esters permeate standard latex gloves rapidly.[1][2] Once absorbed, they target the liver and kidneys.[1][2]

  • Inhalation: As a crystalline solid, static charge can aerosolize particles during weighing.[1][2]

  • Delayed Permeation: Standard nitrile gloves offer limited breakthrough times against the ester forms of this compound (often <30 minutes).[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "chemical resistant" gear.[1][2] The following matrix is calibrated for high-risk chlorinated organic acids.

PPE CategoryPrimary RecommendationTechnical Justification
Hand Protection (Inner) Silver Shield® / 4H® (PE/EVAL Laminate) Critical: Laminate films provide >8-hour breakthrough time for chlorinated hydrocarbons and esters, whereas nitrile may fail in <30 mins.[1][2]
Hand Protection (Outer) Nitrile (Minimum 5 mil) Provides dexterity and mechanical protection for the inner laminate glove.[1][2] Acts as a sacrificial layer against splashes.[1][2]
Respiratory P100 Particulate Respirator (Minimum)This compound is non-volatile (Vapor Pressure: ~10⁻⁶ mmHg), making dust the primary vector.[1][2] Use P100/OV (Organic Vapor) if handling ester derivatives or solvent solutions.[1][2]
Body Protection Tyvek® 400 (or equivalent) Non-woven polyethylene is required to prevent dust entrapment in fabric fibers (which occurs with cotton lab coats).[1][2]
Eye Protection Indirect Vent Goggles Safety glasses are insufficient for fine powders that can migrate around lenses.[1][2]

PPE Selection Logic & Workflow

The physical state of your sample dictates the respiratory protection level.[1][2] Use the following decision tree to determine your setup.

PPE_SelectionStartStart: Assess this compound SampleStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidWeighingWeighing Required?Solid->WeighingSolventSolvent Type?Liquid->SolventStaticRisk: Static AerosolizationWeighing->StaticYesPPE_SolidREQ: P100 Mask + Laminate Liners + Balance EnclosureStatic->PPE_SolidVolatileVolatile Organic (e.g., Acetone, Methanol)Solvent->VolatileAqueousAqueous / BufferSolvent->AqueousPPE_VolatileREQ: Fume Hood + Double Nitrile/Laminate + GogglesVolatile->PPE_VolatilePPE_AqREQ: Splash Shield + Standard Nitrile (Double)Aqueous->PPE_Aq

Figure 1: Decision logic for selecting respiratory and dermal protection based on this compound formulation.

Operational Protocol: The "Double-Glove" Technique

Trust in your PPE is built on proper donning and doffing.[1][2] Cross-contamination usually occurs when removing gear, not during the experiment.[1][2]

Phase 1: Pre-Operational Prep[2]
  • Ventilation Check: Ensure Fume Hood is operating at 80-100 fpm face velocity.

  • Static Control: If weighing powder, use an ionizing bar or anti-static gun.[1][2] this compound powder is light and prone to static cling.[1][2]

  • Surface Prep: Line the work area with plastic-backed absorbent pads (bench coat) to capture any micro-spills.[1][2]

Phase 2: The Donning Sequence (Critical)[1][2]
  • Suit Up: Don Tyvek lab coat/coverall.[1][2]

  • Inner Layer: Don Silver Shield/Laminate gloves . Note: These are loose-fitting and reduce dexterity.[1][2]

  • Outer Layer: Don Nitrile gloves over the laminate gloves.[1][2] Pull the nitrile cuff up over the sleeve of the Tyvek coat to create a seal.[1][2]

  • Face: Don P100 respirator and Goggles.[1][2]

Phase 3: Handling & Decontamination[2]
  • Solubility Rule: this compound is sparingly soluble in water but highly soluble in organic solvents (Acetone, Methanol, Ether).[1][2]

  • Spill Cleanup: Do not use water initially.[1][2] If powder spills, cover with a wet paper towel (methanol-dampened) to prevent dust, then wipe.[1][2]

  • Waste: All wipes, gloves, and bench coats must go into Hazardous Waste (Incineration) .[1][2] this compound is a U-listed waste (U233) or requires specific disposal protocols depending on jurisdiction.[1][2]

Phase 4: The Doffing Sequence (Risk Point)[1][2]
  • Outer Gloves: Remove outer nitrile gloves first using the "beak" method (pinch and pull), turning them inside out.[1][2] Discard immediately.

  • Wash Inner Gloves: While still wearing the Laminate gloves, wash hands with soap and water (or wipe with acetone if heavily contaminated) to remove invisible residues.[1][2]

  • Goggles/Mask: Remove eye protection and respirator.[1][2]

  • Coat: Remove Tyvek coat, rolling it inside out to trap potential dust.[1][2]

  • Inner Gloves: Remove Laminate gloves last.

  • Final Wash: Wash hands with soap and cool water for 2 minutes.[1][2]

Emergency Response

Incident TypeImmediate ActionMechanism of Injury
Skin Contact Drench immediately. Wash with soap and water for 15 mins.[1][2] Do not use hot water (opens pores).[1][2]Dermal absorption leading to systemic toxicity (liver/kidney).[1][2]
Eye Contact Flush for 15 mins. Lift upper/lower lids. Seek medical attention.Corrosive irritation to corneal tissue.[1][2]
Inhalation Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1][2]Respiratory irritation; potential systemic uptake.[1][2][3][4]

Workflow Visualization

Operational_WorkflowPrep1. Preparation(Absorbent Pads, Static Control)Don2. Donning(Laminate Inner -> Nitrile Outer)Prep->DonExp3. Experiment(Fume Hood / Enclosure)Don->ExpExp->ExpSpill? Solvent WipeWaste4. Waste Segregation(U-Listed/Incineration)Exp->WasteDoff5. Doffing(Outer Glove -> Wash -> Inner Glove)Waste->Doff

Figure 2: Sequential operational workflow emphasizing the critical waste segregation and doffing steps.

References

  • United States Environmental Protection Agency (EPA). (2000).[1][2] Silvex (this compound) Cancellation and TCDD Contamination History.[1][2][3] Prevent Cancer Now / EPA Archives.[1][2] [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019).[1][2] NIOSH Pocket Guide to Chemical Hazards: 2,4,5-TP (Silvex).[1][2][Link][1][2]

  • National Institutes of Health (NIH) - PubChem. (2024).[1][2] this compound (Compound Summary).[1][2][3][5][Link][1][2]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.